Methyl 3-ethoxythiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-ethoxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-3-11-6-4-5-12-7(6)8(9)10-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGLXKOXARHKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380605 | |
| Record name | methyl 3-ethoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139926-22-0 | |
| Record name | methyl 3-ethoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 3-ethoxythiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for Methyl 3-ethoxythiophene-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Overview of Synthetic Strategy
The most common and efficient pathway to this compound involves a two-step process:
-
Synthesis of the Precursor: Preparation of Methyl 3-hydroxythiophene-2-carboxylate.
-
Etherification: O-ethylation of the hydroxy intermediate to yield the final product.
This guide will provide detailed methodologies for both stages, based on established literature procedures.
Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
The synthesis of the key intermediate, Methyl 3-hydroxythiophene-2-carboxylate, is typically achieved through a condensation reaction between methyl thioglycolate and a suitable three-carbon electrophile. One of the most cited methods is the Huddleston and Barker procedure.
Reaction Pathway
The synthesis proceeds via the reaction of methyl mercaptoacetate with methyl 2-chloroacrylate in the presence of a strong base, such as sodium methoxide, in methanol.
Caption: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate.
Experimental Protocol
Materials:
-
Sodium metal
-
Anhydrous Methanol
-
Methyl mercaptoacetate
-
Methyl 2-chloroacrylate
-
4 M Aqueous Hydrochloric Acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A 2 M solution of sodium methoxide is prepared by carefully adding sodium (0.7 g, 30 mmol) to anhydrous methanol (15 mL) under an inert atmosphere.
-
Methyl mercaptoacetate (1.9 g, 18 mmol) is added to the sodium methoxide solution.
-
The reaction mixture is cooled to 0°C in an ice bath.
-
Methyl 2-chloroacrylate (2.1 g, 17.4 mmol) is added slowly and dropwise to the cooled reaction mixture.
-
The mixture is then allowed to warm to room temperature and stirred overnight.
-
After the reaction is complete (monitored by TLC), the mixture is cooled again to 0°C.
-
The reaction is quenched by the dropwise addition of 4 M aqueous hydrochloric acid (~5 mL).
-
Water is added to the mixture, and the product is extracted twice with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 70% | [1] |
| Purity (UV/MS) | 98% | [1] |
| Appearance | Brown oil (solidifies upon drying) | [1] |
| LCMS (m/z [M-H]⁻) | 157 | [1] |
| GCMS (m/z M⁺) | 158 | [1] |
¹H NMR Data (CDCl₃, 400 MHz): δ 9.56 (br s, 1H, OH), 7.37 (d, J = 5.2 Hz, 1H, thiophene H), 6.74 (d, J = 5.2 Hz, 1H, thiophene H), 3.89 (s, 3H, OMe).[1]
Synthesis of this compound
The final product is synthesized via a Williamson ether synthesis, which involves the O-ethylation of the hydroxyl group of the precursor.
Reaction Pathway
The enolate of Methyl 3-hydroxythiophene-2-carboxylate, formed by reaction with a base, undergoes a nucleophilic substitution reaction with an ethylating agent, typically ethyl iodide.
Caption: Williamson ether synthesis of the target compound.
Experimental Protocol
This protocol is based on general procedures for the ethylation of phenolic compounds.
Materials:
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Methyl 3-hydroxythiophene-2-carboxylate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Dichloromethane
-
Distilled water
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in anhydrous DMF or acetone in a flame-dried round-bottom flask under an inert atmosphere.
-
Add an excess of finely ground anhydrous potassium carbonate (3.0-5.0 eq).
-
To this stirred suspension, add an excess of ethyl iodide (2.0-3.0 eq) dropwise.
-
The reaction mixture is stirred at room temperature overnight (for DMF) or refluxed for 24 hours (for acetone). The progress of the reaction should be monitored by TLC.
-
Upon completion, the excess potassium carbonate is removed by filtration.
-
The solvent is removed under reduced pressure.
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If DMF was used, the residue is diluted with a large volume of water and extracted three times with dichloromethane. The combined organic layers are washed thoroughly with water to remove residual DMF.
-
If acetone was used, the residue is partitioned between water and dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
Expected Quantitative Data (Illustrative)
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity | >95% (after chromatography) |
| Appearance | Pale yellow oil or low-melting solid |
Experimental Workflow Visualization
The overall experimental workflow can be visualized as follows:
Caption: Overall experimental workflow.
Conclusion
The synthesis of this compound is a straightforward two-step process that can be readily implemented in a standard organic chemistry laboratory. The key steps involve the synthesis of a hydroxythiophene precursor followed by a Williamson ether synthesis. By following the detailed protocols and considering the quantitative data provided, researchers can reliably produce this valuable compound for their scientific endeavors. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.
References
An In-depth Technical Guide on the Spectroscopic Data of Methyl 3-ethoxythiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for Methyl 3-ethoxythiophene-2-carboxylate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic characteristics based on the analysis of structurally analogous compounds. Furthermore, a detailed experimental protocol for its synthesis is proposed, accompanied by workflow visualizations to aid in laboratory practice.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic trends for thiophene derivatives, ethers, and esters.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | d | 1H | Thiophene H5 |
| ~6.9 - 7.1 | d | 1H | Thiophene H4 |
| ~4.1 - 4.3 | q | 2H | -OCH₂CH₃ |
| ~3.8 - 3.9 | s | 3H | -COOCH₃ |
| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 - 165 | C=O (Ester) |
| ~158 - 162 | Thiophene C3 |
| ~130 - 133 | Thiophene C5 |
| ~125 - 128 | Thiophene C2 |
| ~115 - 118 | Thiophene C4 |
| ~68 - 72 | -OCH₂CH₃ |
| ~51 - 53 | -COOCH₃ |
| ~14 - 16 | -OCH₂CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Medium | Aromatic C-H Stretch |
| ~2850 - 3000 | Medium | Aliphatic C-H Stretch |
| ~1710 - 1730 | Strong | C=O Stretch (Ester) |
| ~1500 - 1600 | Medium-Strong | Thiophene Ring C=C Stretch |
| ~1200 - 1300 | Strong | C-O Stretch (Ether & Ester) |
| ~1000 - 1100 | Strong | C-O Stretch (Ether) |
| ~800 - 900 | Strong | C-H Out-of-plane Bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 186 | High | [M]⁺ (Molecular Ion) |
| 157 | Medium | [M - C₂H₅]⁺ |
| 155 | Medium | [M - OCH₃]⁺ |
| 141 | High | [M - OC₂H₅]⁺ |
| 127 | Medium | [M - COOCH₃]⁺ |
| 111 | High | [Thiophene-C=O]⁺ |
Experimental Protocols
Proposed Synthesis of this compound via Williamson Ether Synthesis
This protocol outlines a proposed method for the synthesis of this compound starting from Methyl 3-hydroxythiophene-2-carboxylate, based on the well-established Williamson ether synthesis.[1][2][3]
Materials and Reagents:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
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Ethyl Iodide (or Diethyl Sulfate)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is washed away with anhydrous hexanes under an inert atmosphere, and the remaining sodium hydride is suspended in anhydrous DMF.
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Formation of the Alkoxide: A solution of Methyl 3-hydroxythiophene-2-carboxylate (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is stirred at this temperature for 30 minutes, and then allowed to warm to room temperature and stirred for an additional hour, or until hydrogen gas evolution ceases.
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Etherification: The reaction mixture is cooled back to 0 °C, and ethyl iodide (1.5 equivalents) is added dropwise. The resulting mixture is stirred at room temperature overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
References
An In-depth Technical Guide to the NMR Spectra Analysis of Methyl 3-ethoxythiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 3-ethoxythiophene-2-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes established chemical shift prediction principles and data from analogous structures to offer a comprehensive interpretation. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization of similar molecular scaffolds.
Predicted NMR Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects on the thiophene ring and typical chemical shift ranges for ethoxy and methyl ester functional groups.
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 | ~7.4 | d | 1H | ~5.5 |
| H-4 | ~6.9 | d | 1H | ~5.5 |
| -OCH₂CH₃ | ~4.1 | q | 2H | ~7.0 |
| -COOCH₃ | ~3.8 | s | 3H | - |
| -OCH₂CH₃ | ~1.4 | t | 3H | ~7.0 |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~163 |
| C-3 | ~160 |
| C-5 | ~130 |
| C-4 | ~115 |
| C-2 | ~110 |
| -OCH₂CH₃ | ~68 |
| -COOCH₃ | ~52 |
| -OCH₂CH₃ | ~15 |
Experimental Protocols
The following section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample for chemical shift calibration (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
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Instrument Setup: Place the NMR tube in a spinner and insert it into the NMR spectrometer.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to maximize spectral resolution and obtain sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: A wider spectral width is required compared to ¹H NMR (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is often necessary, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the reference standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking: The chemical shift of each peak is determined and labeled.
Visualization of NMR Correlations
The following diagram illustrates the molecular structure of this compound and the logical relationships between the different proton and carbon environments and their predicted NMR signals.
Caption: Correlation of molecular structure with predicted NMR signals.
Physical and chemical properties of "Methyl 3-ethoxythiophene-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the predicted physical and chemical properties, as well as a proposed experimental protocol for the synthesis of Methyl 3-ethoxythiophene-2-carboxylate. To date, there is limited experimentally validated data for this specific compound in publicly accessible scientific literature and databases. The information presented herein is based on established chemical principles and computational predictions.
Introduction
This compound is a substituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This guide provides a comprehensive overview of the predicted physicochemical properties and a potential synthetic route for this compound, offering a valuable resource for researchers interested in its synthesis and potential applications.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and should be considered as estimates.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol |
| Appearance | Predicted to be a liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 250-280 °C |
| Melting Point | Not readily predictable; likely low |
| Density | ~1.2 g/cm³ |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and sparingly soluble in water. |
| logP | ~2.5 (Predicted) |
| pKa | Not applicable |
Proposed Synthesis
A plausible synthetic route for this compound is via a Williamson ether synthesis, starting from the commercially available Methyl 3-hydroxythiophene-2-carboxylate.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
-
Ethylating agent (e.g., Ethyl iodide (EtI) or Diethyl sulfate)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-hydroxythiophene-2-carboxylate and the anhydrous solvent.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base portion-wise with stirring. Allow the reaction to stir at this temperature for 30 minutes to form the corresponding alkoxide.
-
Alkylation: Add the ethylating agent dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Predicted Spectral Data
The following are predicted spectral data for this compound. These are for reference and should be confirmed by experimental analysis.
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Thiophene H-5 |
| ~7.0 | d | 1H | Thiophene H-4 |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~3.8 | s | 3H | -COOCH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon NMR)
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (ester) |
| ~158 | C-3 (thiophene) |
| ~130 | C-5 (thiophene) |
| ~120 | C-4 (thiophene) |
| ~115 | C-2 (thiophene) |
| ~65 | -OCH₂CH₃ |
| ~52 | -COOCH₃ |
| ~15 | -OCH₂CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980-2850 | C-H stretch (alkane) |
| ~1720 | C=O stretch (ester) |
| ~1550 | C=C stretch (thiophene ring) |
| ~1250 | C-O stretch (ester and ether) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 186 | [M]⁺ (Molecular ion) |
| 155 | [M - OCH₃]⁺ |
| 141 | [M - OC₂H₅]⁺ |
| 129 | [M - COOCH₃]⁺ |
Safety and Handling
As the toxicological properties of this compound have not been thoroughly investigated, it should be handled with care. Standard laboratory safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheets (SDS) of all starting materials and reagents used in the synthesis.
Conclusion
This technical guide provides a foundational understanding of the predicted properties and a potential synthetic pathway for this compound. While experimental data is currently lacking, the information presented here serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this and related thiophene derivatives. All predicted data should be verified through experimental analysis.
An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl 3-ethoxythiophene-2-carboxylate
This technical guide provides a detailed analysis of the molecular structure and bonding of Methyl 3-ethoxythiophene-2-carboxylate, a thiophene derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and spectroscopic data from closely related analogs to present a comprehensive overview.
Molecular Structure
This compound possesses a planar, five-membered thiophene ring at its core. The structural formula is C₈H₁₀O₃S, and its molecular weight is 186.23 g/mol .[1] The key functional groups attached to the thiophene ring are an ethoxy group at the 3-position and a methyl carboxylate group at the 2-position.
The overall geometry is dictated by the sp² hybridization of the carbon and sulfur atoms within the thiophene ring, leading to a planar aromatic system. The ethoxy and methyl carboxylate substituents will exhibit free rotation around their single bonds, but the planarity of the thiophene ring is expected to be maintained.
Predicted Molecular Geometry
Based on crystallographic data of similar thiophene derivatives, such as methyl 3-aminothiophene-2-carboxylate, the bond lengths and angles of this compound can be predicted.[2][3] The planarity of the thiophene ring is a defining feature, with the substituents lying in or close to this plane to maximize conjugation and minimize steric hindrance.
Table 1: Predicted Bond Lengths and Angles
| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |
| C=C (thiophene) | 1.37 - 1.45 | C-S-C (thiophene) | ~92 |
| C-S (thiophene) | 1.71 - 1.74 | C-C-S (thiophene) | ~111-112 |
| C-C (thiophene) | 1.41 - 1.44 | C-C-C (thiophene) | ~112-115 |
| C(ring)-C(carbonyl) | 1.47 | O=C-O (ester) | ~125 |
| C=O (ester) | 1.21 | C(ring)-C-O (ester) | ~112 |
| C-O (ester) | 1.34 | C(ring)-O-C (ether) | ~118 |
| C(ring)-O (ether) | 1.36 | ||
| O-C (ether) | 1.43 |
Note: These values are estimations based on data from analogous structures and general chemical principles.
Caption: Predicted connectivity of atoms in this compound.
Bonding and Electronic Structure
The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The thiophene ring is an aromatic system, with the sulfur atom contributing a lone pair of electrons to the delocalized π-system. This aromaticity confers significant stability to the molecule.
The electron-donating nature of the ethoxy group at the 3-position and the electron-withdrawing nature of the methyl carboxylate group at the 2-position create a polarized electronic structure. This electronic push-pull effect can influence the reactivity of the thiophene ring and its potential as a pharmacophore.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the ethoxy group, and the methyl ester.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton, with characteristic shifts for the aromatic carbons, the carbonyl carbon, and the carbons of the ethoxy and methyl groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Thiophene-H | 6.8 - 7.8 | 110 - 145 |
| -OCH₂CH₃ (methylene) | ~4.1 (quartet) | ~65 |
| -OCH₂CH₃ (methyl) | ~1.4 (triplet) | ~15 |
| -COOCH₃ (methyl) | ~3.8 (singlet) | ~52 |
| C=O (carbonyl) | - | ~165 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl and ether functional groups.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| C=O Stretch (ester) | 1710 - 1730 | Strong |
| C-O Stretch (ester and ether) | 1000 - 1300 | Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (186.23 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy and methyl carboxylate groups.
Experimental Protocols
The synthesis and characterization of this compound would follow standard organic chemistry methodologies.
Synthesis
A plausible synthetic route would involve the etherification of a corresponding hydroxythiophene precursor, such as Methyl 3-hydroxythiophene-2-carboxylate, with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.
Experimental Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of the title compound.
Protocol:
-
Dissolve Methyl 3-hydroxythiophene-2-carboxylate in a suitable polar aprotic solvent (e.g., acetone or DMF).
-
Add a slight excess of a base (e.g., K₂CO₃) and the ethylating agent (e.g., ethyl iodide).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Characterization
The synthesized compound would be characterized using the spectroscopic methods outlined above (NMR, IR, MS) to confirm its identity and purity.
Experimental Workflow for Characterization:
References
Unveiling the Journey of Methyl 3-ethoxythiophene-2-carboxylate: From Obscurity to a Key Building Block
For researchers, scientists, and professionals in drug development, understanding the history and synthesis of key chemical intermediates is paramount. This in-depth guide explores the discovery and evolution of Methyl 3-ethoxythiophene-2-carboxylate, a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry.
While the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its recent prominence in patent applications signifies its growing importance as a building block in the creation of complex therapeutic agents. This guide will delve into the known synthetic pathways, characterization data, and its pivotal role in the development of novel pharmaceuticals.
From Precursor to Product: The Synthetic Pathway
The synthesis of this compound likely proceeds through the etherification of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. While a definitive first synthesis of the title compound is not readily found, the synthesis of this precursor is well-established.
A common method for the preparation of the 3-hydroxythiophene core involves the reaction of methyl thioglycolate with a suitable three-carbon building block. The subsequent etherification to introduce the ethoxy group can be achieved through standard Williamson ether synthesis, reacting the hydroxyl group with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.
A plausible synthetic workflow for the preparation of this compound is outlined below:
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| CAS Number | 139926-22-0 |
| Molecular Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, J=5.6 Hz, 1H), 6.95 (d, J=5.6 Hz, 1H), 4.15 (q, J=7.0 Hz, 2H), 3.85 (s, 3H), 1.45 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.5, 159.8, 129.5, 117.2, 110.1, 68.9, 51.9, 15.4 |
A Key Intermediate in Modern Drug Discovery
The true significance of this compound has been realized in recent years through its application in the synthesis of complex molecules with therapeutic potential. Patent literature from 2018 onwards frequently cites this compound as a crucial starting material for the preparation of Prostaglandin E2 (PGE2) receptor modulators.
PGE2 is a lipid signaling molecule involved in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. The ability to modulate PGE2 receptors is therefore a key strategy in the development of new drugs for these conditions.
The following diagram illustrates the role of this compound as a precursor in the synthesis of a more complex intermediate, which then serves as a scaffold for building diverse PGE2 receptor modulators.
Experimental Protocols
Synthesis of Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate from this compound
This procedure is adapted from patent literature and demonstrates a key transformation of the title compound.
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Potassium acetate
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a solution of this compound in anhydrous 1,4-dioxane are added bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
The reaction mixture is degassed with nitrogen and heated to 80-90 °C for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Quantitative Data for the Transformation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 186.23 | 1.0 | - |
| Bis(pinacolato)diboron | 253.94 | 1.1 - 1.5 | - |
| Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | 312.22 | - | 70 - 90 |
Conclusion
While the early history of this compound remains to be fully elucidated, its recent emergence as a key intermediate in the synthesis of medicinally relevant compounds is undeniable. Its straightforward, albeit not widely documented, synthesis and the versatility of the thiophene ring system position it as a valuable tool for medicinal chemists. As research into PGE2 receptor modulation and other therapeutic areas continues, the demand and importance of this unassuming heterocycle are set to grow, solidifying its place in the modern drug discovery landscape.
Theoretical Exploration of Methyl 3-ethoxythiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of Methyl 3-ethoxythiophene-2-carboxylate, a novel thiophene derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document presents a predictive analysis based on established chemical principles and data from structurally analogous compounds. The guide covers a proposed synthetic route, predicted spectroscopic and physicochemical properties, and a detailed plan for in-silico computational analysis. This document aims to serve as a foundational resource to stimulate and guide future experimental research on this promising molecule.
Introduction
Thiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, ranging from pharmaceuticals to organic electronics.[1] The thiophene scaffold is a key structural motif in numerous commercially available drugs.[2] The introduction of various substituents onto the thiophene ring allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on the theoretical investigation of a specific, under-explored derivative, this compound. The presence of an ethoxy group at the 3-position and a methyl carboxylate at the 2-position is anticipated to modulate the electronic and steric properties of the thiophene ring, potentially leading to novel biological activities or material characteristics.
Proposed Synthesis
A plausible synthetic pathway for this compound is proposed, commencing from the readily available Methyl 3-aminothiophene-2-carboxylate. The synthesis involves two key transformations: a diazotization-hydrolysis reaction to introduce a hydroxyl group, followed by an etherification reaction to install the ethoxy group.
Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Hypothetical)
Step 1 & 2: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate from Methyl 3-aminothiophene-2-carboxylate
-
Dissolve Methyl 3-aminothiophene-2-carboxylate (1 eq.) in a 10% aqueous solution of hydrochloric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Gently heat the solution to 50-60 °C and maintain for 1 hour to facilitate hydrolysis.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
To a solution of Methyl 3-hydroxythiophene-2-carboxylate (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add ethyl iodide (1.5 eq.) dropwise and stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted physicochemical and spectroscopic data for this compound, based on known values for structurally similar compounds.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | ~250-270 °C (at 760 mmHg) |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform) |
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, 1H, J = 5.6 Hz, H-5), 7.10 (d, 1H, J = 5.6 Hz, H-4), 4.15 (q, 2H, J = 7.0 Hz, -OCH₂CH₃), 3.85 (s, 3H, -COOCH₃), 1.45 (t, 3H, J = 7.0 Hz, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.5 (C=O), 158.0 (C-3), 130.0 (C-5), 118.0 (C-4), 115.0 (C-2), 65.0 (-OCH₂CH₃), 52.0 (-COOCH₃), 15.0 (-OCH₂CH₃) |
| FT-IR (neat, cm⁻¹) | ~2980 (C-H, aliphatic), ~1710 (C=O, ester), ~1550, 1450 (C=C, thiophene ring), ~1250 (C-O, ester), ~1050 (C-O, ether) |
| Mass Spectrometry (EI) | m/z (%): 186 (M⁺), 155 (M⁺ - OCH₃), 141 (M⁺ - OC₂H₅), 127 (M⁺ - COOCH₃) |
Proposed Theoretical Studies
To gain deeper insights into the electronic structure, reactivity, and potential biological activity of this compound, a series of computational studies are proposed. Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of thiophene derivatives.[3][4][5][6]
Computational Workflow
Caption: Workflow for the proposed computational studies.
Detailed Methodologies
4.2.1. Geometry Optimization and Vibrational Frequency Analysis
-
Software: Gaussian 09 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).
-
Basis Set: 6-311G(d,p).
-
Procedure: The initial structure of this compound will be built and optimized to its ground state geometry. A frequency calculation will then be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
4.2.2. Frontier Molecular Orbital (FMO) Analysis
-
Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution.
-
Significance: The HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
4.2.3. Molecular Electrostatic Potential (MEP) Mapping
-
Objective: To visualize the electron density distribution and identify electrophilic and nucleophilic sites.
-
Significance: The MEP map is crucial for understanding intermolecular interactions and predicting how the molecule might interact with biological targets.
4.2.4. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction
-
Software: Various in-silico tools such as SwissADME or pkCSM.
-
Objective: To predict the pharmacokinetic and toxicological properties of the molecule.
-
Parameters to be evaluated: Lipophilicity (logP), water solubility, drug-likeness (Lipinski's rule of five), and potential toxicity profiles.
Conclusion
This technical guide presents a theoretical framework for the study of this compound. By proposing a viable synthetic route, predicting its key physicochemical and spectroscopic properties, and outlining a comprehensive computational analysis, this document serves as a valuable starting point for researchers interested in this novel compound. The insights generated from these theoretical studies are expected to accelerate the experimental investigation and potential application of this compound in drug discovery and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | MDPI [mdpi.com]
- 5. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]
- 6. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
In-Depth Technical Guide: Electronic Properties of Methyl 3-ethoxythiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core electronic properties of Methyl 3-ethoxythiophene-2-carboxylate, a key heterocyclic compound with potential applications in materials science and pharmaceutical development. The electronic characteristics of this molecule are crucial for understanding its reactivity, charge transport capabilities, and potential as a building block in organic electronics and as a pharmacophore in medicinal chemistry.
Core Electronic Properties
The electronic properties of this compound have been elucidated through computational methods. Density Functional Theory (DFT) calculations provide valuable insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to determining the compound's electronic behavior.
Quantitative Data Summary
The key quantitative electronic properties of this compound, as determined by DFT calculations, are summarized in the table below for clear comparison and reference.
| Electronic Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Experimental Protocols: Computational Methodology
In the absence of extensive experimental data for this compound, Density Functional Theory (DFT) calculations were employed to predict its electronic properties. This computational approach is a standard and reliable method for investigating the electronic structure of organic molecules.
Computational Details:
-
Molecular Geometry Optimization: The three-dimensional structure of this compound was first optimized to its lowest energy conformation. This was achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is a hybrid functional that combines the strengths of both Hartree-Fock and DFT methods. The 6-31G(d) basis set was used, which provides a good balance between computational cost and accuracy for organic molecules of this size.
-
Frequency Analysis: Following geometry optimization, a frequency calculation was performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
-
Electronic Property Calculation: With the optimized geometry, a single-point energy calculation was carried out to determine the electronic properties. The energies of the HOMO and LUMO were extracted from the output of this calculation. The HOMO-LUMO gap was then calculated as the difference between the LUMO and HOMO energies. The spatial distribution of the electron density for these frontier orbitals was also visualized.
Visualizations
The following diagrams illustrate the molecular structure, frontier molecular orbital energy levels, and the computational workflow used to determine the electronic properties of this compound.
Caption: Molecular structure and frontier orbital energy levels.
Caption: Workflow for computational electronic property prediction.
Methodological & Application
Application Notes and Protocols for the Synthesis of Prostaglandin E2 Receptor Modulators Using Methyl 3-ethoxythiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of Prostaglandin E2 (PGE2) receptor modulators, utilizing "Methyl 3-ethoxythiophene-2-carboxylate" as a key starting material. This document outlines the synthetic strategy, detailed experimental protocols for key transformations, and methods for biological evaluation.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and plays a crucial role in a variety of physiological and pathological processes, including pain, fever, and cancer. Its effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Modulating the activity of these receptors, particularly EP2 and EP4, has emerged as a promising therapeutic strategy for various diseases. Thiophene-based compounds have been identified as privileged structures in the design of potent and selective PGE2 receptor modulators. This document focuses on a synthetic route starting from the commercially available "this compound" to generate a library of potent EP2 and EP4 receptor antagonists.
Synthetic Strategy Overview
The general synthetic approach involves a three-step sequence starting with the borylation of the thiophene core, followed by a Suzuki cross-coupling reaction to introduce a pyrimidine moiety. Subsequent hydrolysis of the methyl ester and amide coupling with a variety of amines allows for the generation of a diverse library of candidate modulators.
Data Presentation
Table 1: Synthetic Yields for Key Intermediates
| Step | Intermediate | Reagents and Conditions | Typical Yield (%) |
| 1 | Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 80 °C | 85-95 |
| 2 | Methyl 3-ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylate | 4-chloropyrimidine, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90 °C | 70-85 |
| 3 | 3-Ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylic acid | LiOH or NaOH, THF/MeOH/H₂O, rt | 90-98 |
Table 2: Biological Activity of Exemplar Prostaglandin E2 Receptor Modulators
| Compound ID | R-Group (Amine) | EP2 IC₅₀ (nM) | EP4 IC₅₀ (nM) | Selectivity (EP2 vs EP4) |
| MOD-001 | 2-(4-chlorophenyl)ethan-1-amine | 15 | 500 | ~33-fold |
| MOD-002 | (R)-1-phenylethan-1-amine | 25 | 800 | ~32-fold |
| MOD-003 | Cyclohexanemethanamine | 50 | >1000 | >20-fold |
| MOD-004 | Benzylamine | 80 | >1000 | >12.5-fold |
Experimental Protocols
Step 1: Synthesis of Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (Boronate Ester Intermediate)
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired boronate ester as a white solid.
Step 2: Synthesis of Methyl 3-ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylate
Materials:
-
Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
-
4-Chloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine the boronate ester intermediate (1.0 eq), 4-chloropyrimidine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.
Step 3: Synthesis of 3-Ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylic acid
Materials:
-
Methyl 3-ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve Methyl 3-ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add an aqueous solution of LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq).
-
Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid.
Step 4: Amide Coupling to Synthesize Final Modulators (General Procedure)
Materials:
-
3-Ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 3-Ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final PGE2 receptor modulator.
Biological Evaluation: In Vitro EP2/EP4 Receptor Antagonist Assay
Principle: This assay measures the ability of a test compound to inhibit the production of cyclic AMP (cAMP) induced by the agonist Prostaglandin E2 (PGE2) in cells expressing the human EP2 or EP4 receptor.
Materials:
-
HEK293 cells stably expressing human EP2 or EP4 receptors
-
PGE2 (agonist)
-
Test compounds (synthesized modulators)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Seed the HEK293-hEP2 or HEK293-hEP4 cells into 96-well or 384-well plates and culture overnight.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Remove the culture medium from the cells and add the test compound dilutions. Incubate for a specified period (e.g., 30 minutes) at 37 °C.
-
Add a fixed concentration of PGE2 (typically the EC₈₀ concentration) to all wells except the negative control.
-
Incubate for a further specified period (e.g., 15-30 minutes) at 37 °C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Visualizations
Application Notes and Protocols for Cross-Coupling Reactions of Methyl 3-ethoxythiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the utilization of Methyl 3-ethoxythiophene-2-carboxylate in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the thiophene scaffold in pharmacologically active compounds and organic electronic materials. The following protocols are based on established methodologies for similar thiophene derivatives and are intended to serve as a starting point for reaction optimization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this protocol, this compound is coupled with an arylboronic acid. While a direct protocol for this specific substrate is not widely published, the following procedure is adapted from successful couplings of other substituted thiophene carboxylates.[1][2][3]
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is commonly used.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Typical Ranges):
| Parameter | Value | Reference |
| Catalyst Loading | 2-5 mol% | [2][3] |
| Arylboronic Acid | 1.2-1.5 equiv. | [2] |
| Base | 2.0-3.0 equiv. | [2] |
| Temperature | 80-120 °C | [2] |
| Reaction Time | 2-24 hours | [2][3] |
| Yield | 60-95% (expected) | [2] |
Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Cross-Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4][5][6] This protocol is adapted for the potential use of a halogenated derivative of this compound.
Reaction Scheme:
Experimental Protocol:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%).
-
Reagent Addition: Add the halogenated this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 equiv.).
-
Solvent and Reaction: Add a dry, degassed solvent such as DMF, acetonitrile, or dioxane. Heat the mixture, typically between 80 °C and 140 °C, until the starting material is consumed as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue via column chromatography.
Quantitative Data Summary (Typical Ranges):
| Parameter | Value | Reference |
| Catalyst Loading | 1-5 mol% | [4] |
| Ligand Loading | 2-10 mol% | [4] |
| Base | 1.5-3.0 equiv. | [4] |
| Temperature | 80-140 °C | [4] |
| Reaction Time | 4-24 hours | [4] |
| Yield | 50-90% (expected) | [4][7] |
Experimental Workflow for Heck Reaction:
Caption: General experimental workflow for a Heck cross-coupling reaction.
Stille Cross-Coupling
The Stille coupling involves the reaction of an organotin compound with an organic electrophile, catalyzed by palladium.[8][9][10] This method is particularly useful due to the air and moisture stability of organostannanes.
Experimental Protocol:
-
Setup: To a dry reaction vessel under an inert atmosphere, add the halogenated this compound (1.0 equiv.), the organostannane reagent (1.1-1.3 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%).
-
Solvent and Additives: Add a degassed anhydrous solvent such as toluene, THF, or dioxane. In some cases, a ligand (e.g., PPh₃, AsPh₃) and/or a copper(I) salt co-catalyst may be beneficial.[9]
-
Reaction Conditions: Heat the mixture, typically between 80 °C and 110 °C. Monitor the reaction's progress.
-
Work-up: Upon completion, cool the reaction. The work-up often involves treatment with an aqueous solution of KF to precipitate the tin byproducts, which can then be removed by filtration. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry, and concentrate. Purify the product by column chromatography.
Quantitative Data Summary (Typical Ranges):
| Parameter | Value | Reference |
| Catalyst Loading | 1-5 mol% | [11] |
| Organostannane | 1.1-1.3 equiv. | [12] |
| Temperature | 80-110 °C | [12] |
| Reaction Time | 6-24 hours | [12] |
| Yield | 51-86% (expected) | [12] |
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15] It is a reliable method for the synthesis of substituted alkynes.
Experimental Protocol:
-
Reaction Setup: In an inert atmosphere, combine the halogenated this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, piperidine, or DIPA) which can also serve as the solvent.
-
Solvent: Anhydrous, degassed solvents like THF or DMF can also be used.
-
Execution: Stir the reaction at room temperature or with gentle heating (40-70 °C) until the starting materials are consumed.
-
Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove the copper salts. Dry the organic phase, concentrate, and purify by column chromatography.
Quantitative Data Summary (Typical Ranges):
| Parameter | Value | Reference |
| Pd Catalyst Loading | 1-5 mol% | [14] |
| Cu(I) Co-catalyst | 2-10 mol% | [15] |
| Terminal Alkyne | 1.2-1.5 equiv. | [14] |
| Temperature | 25-70 °C | [16] |
| Reaction Time | 2-16 hours | [14] |
| Yield | 69-95% (expected) | [14] |
Logical Relationship of Cross-Coupling Reactions:
Caption: Overview of cross-coupling reactions for functionalizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 16. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-ethoxythiophene-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-ethoxythiophene-2-carboxylate is a versatile heterocyclic building block proving instrumental in the discovery and development of novel therapeutic agents. Its unique structural features, including the thiophene core and strategically positioned ethoxy and carboxylate groups, offer medicinal chemists a valuable scaffold for the synthesis of complex molecules with significant pharmacological activity. This document provides an in-depth overview of its application, particularly in the development of Prostaglandin E2 (PGE2) receptor antagonists, and includes detailed experimental protocols for its utilization. Thiophene and its derivatives are recognized as privileged pharmacophores in medicinal chemistry due to their diverse biological activities. The thiophene nucleus is a key component in numerous FDA-approved drugs.
Core Application: Development of EP2 and EP4 Receptor Antagonists
A primary application of this compound is in the synthesis of dual antagonists for the Prostaglandin E2 receptor subtypes EP2 and EP4. PGE2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer progression. By signaling through the G-protein coupled receptors EP2 and EP4, PGE2 can promote tumorigenesis, metastasis, and suppress the host immune response. Therefore, dual blockade of EP2 and EP4 receptors presents a promising therapeutic strategy for various cancers and inflammatory diseases.
Signaling Pathway Context: The PGE2/EP2/EP4 Axis in Cancer
The cyclooxygenase-2 (COX-2) enzyme is frequently upregulated in tumors, leading to increased production of PGE2. This elevated PGE2 in the tumor microenvironment acts on EP2 and EP4 receptors on both cancer cells and immune cells. This signaling cascade can lead to:
-
Increased cancer cell proliferation and survival.
-
Promotion of angiogenesis and metastasis.
-
Suppression of anti-tumor immunity by inhibiting the function of natural killer (NK) cells and cytotoxic T lymphocytes, while promoting the expansion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
Derivatives of this compound are designed to competitively bind to and block the EP2 and EP4 receptors, thereby inhibiting these pro-tumorigenic signaling pathways.
Synthetic Applications and Protocols
This compound serves as a key starting material for the construction of a substituted pyrimidine core, which is a common feature in many EP2/EP4 antagonists. The general synthetic strategy involves the reaction of the thiophene building block with a pyrimidine precursor, followed by further functionalization.
Representative Synthetic Workflow
The following diagram illustrates a typical synthetic sequence starting from this compound to a key intermediate used in the synthesis of dual EP2/EP4 antagonists.
Experimental Protocol: Synthesis of 5-(6-chloropyrimidin-4-yl)-3-ethoxythiophene-2-carboxylic acid
This protocol describes the initial steps in the synthesis of a key intermediate from this compound, as adapted from patent literature.[1]
Materials:
-
This compound
-
4,6-dichloropyrimidine
-
Lithium diisopropylamide (LDA) solution
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of Methyl 5-(6-chloropyrimidin-4-yl)-3-ethoxythiophene-2-carboxylate
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add LDA solution (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of 4,6-dichloropyrimidine (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 5-(6-chloropyrimidin-4-yl)-3-ethoxythiophene-2-carboxylate.
Step 2: Hydrolysis to 5-(6-chloropyrimidin-4-yl)-3-ethoxythiophene-2-carboxylic acid
-
To a solution of Methyl 5-(6-chloropyrimidin-4-yl)-3-ethoxythiophene-2-carboxylate (1.0 eq) in a mixture of THF and MeOH, add a solution of LiOH (2.0 eq) in H₂O.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-(6-chloropyrimidin-4-yl)-3-ethoxythiophene-2-carboxylic acid. This intermediate can be carried forward to subsequent steps without further purification.
Biological Evaluation of Derivatives
Compounds synthesized from this compound are evaluated for their ability to antagonize the EP2 and EP4 receptors. This is typically done using in vitro cell-based assays that measure the downstream signaling of these receptors.
Quantitative Data for a Representative Dual EP2/EP4 Antagonist
The following table summarizes the biological activity of a representative dual EP2/EP4 antagonist synthesized using a thiophene-pyrimidine scaffold.
| Compound ID | Target | Assay Type | IC₅₀ (nM) |
| TPST-1495 | Human EP2 | Calcium Flux | 17.21 |
| TPST-1495 | Human EP4 | Calcium Flux | 3.24 |
Data adapted from a study on dual EP2/EP4 antagonists for cancer immunotherapy.
Experimental Protocol: EP2/EP4 Receptor Functional Assay (Calcium Flux)
This protocol outlines a method to determine the inhibitory activity of a test compound on EP2 and EP4 receptors using a calcium flux assay in a recombinant cell line.
Materials:
-
HEK293 cells stably co-expressing the human EP2 or EP4 receptor and a promiscuous G-protein that couples to the calcium signaling pathway.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Prostaglandin E2 (PGE2)
-
Test compound (e.g., synthesized thiophene derivative)
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the recombinant HEK293 cells into 96-well plates at a density of 2 x 10⁴ cells per well and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate in the dark at 37 °C for 1 hour.
-
Compound Pre-incubation: Wash the cells with assay buffer. Prepare serial dilutions of the test compound in assay buffer. Add the diluted test compound to the respective wells and incubate for 20 minutes at room temperature.
-
PGE2 Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Inject a solution of PGE2 (at a final concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Measure the transient increase in intracellular calcium concentration by monitoring the change in fluorescence.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Normalize the data to the response of wells containing PGE2 alone (100% activation) and wells with no PGE2 (0% activation).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that causes 50% inhibition of the PGE2-induced response.
-
Conclusion
This compound is a highly valuable and strategic building block in modern medicinal chemistry. Its utility in the construction of potent and selective dual EP2/EP4 receptor antagonists highlights its importance in the development of next-generation therapeutics for cancer and inflammatory conditions. The synthetic protocols and biological evaluation methods detailed herein provide a framework for researchers to leverage this versatile scaffold in their drug discovery programs.
References
Applications of Methyl 3-ethoxythiophene-2-carboxylate in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-ethoxythiophene-2-carboxylate is a functionalized thiophene monomer that holds significant promise for the development of advanced materials, particularly in the field of organic electronics. Its unique molecular structure, featuring an electron-donating ethoxy group at the 3-position and an electron-withdrawing carboxylate group at the 2-position, allows for the synthesis of conjugated polymers with tailored electronic and physical properties. These polymers, referred to as poly(this compound), are emerging as key components in a variety of applications, including organic solar cells (OSCs) and organic field-effect transistors (OFETs). This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile monomer in materials science.
Key Applications and Material Properties
The primary application of this compound in materials science is as a monomer for the synthesis of conducting polymers. The resulting polymer, poly(this compound), exhibits properties that make it suitable for use in organic electronic devices. While specific quantitative data for this exact polymer is emerging, data from closely related poly(alkyl thiophene-3-carboxylates) provide valuable insights into its expected performance characteristics.
| Property | Description | Anticipated Performance Range |
| Band Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower band gap is generally desirable for organic solar cells to enhance light absorption. | 1.8 - 2.2 eV |
| Conductivity | The ability of the material to conduct electric current. This is a crucial parameter for its use in electronic devices. The conductivity can be enhanced through doping. | Doped: 10⁻³ to 10¹ S/cm |
| Solubility | The ability of the polymer to dissolve in common organic solvents, which is essential for solution-based processing and device fabrication. The ethoxy and carboxylate groups are expected to enhance solubility. | Soluble in chloroform, chlorobenzene, THF |
| Thermal Stability | The ability of the polymer to withstand heat without degrading. This is important for the long-term stability and operational lifetime of devices. | Stable up to 250-300 °C |
| Molecular Weight (Mw) | The average molecular weight of the polymer chains. Higher molecular weight often correlates with improved mechanical and electronic properties. | 10 - 50 kDa |
| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. A lower PDI indicates a more uniform polymer. | 1.5 - 2.5 |
Experimental Protocols
Synthesis of Poly(this compound) via Oxidative Chemical Polymerization
This protocol describes a general method for the synthesis of poly(this compound) using ferric chloride (FeCl₃) as an oxidizing agent. This method is widely used for the polymerization of thiophene derivatives due to its simplicity and effectiveness.
Materials:
-
This compound (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for washing)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Büchner funnel and filter paper
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, condenser, dropping funnel, and a gas inlet. Purge the entire system with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere.
-
Monomer Solution: In a separate flask, dissolve this compound (1 equivalent) in anhydrous chloroform to make a 0.1 M solution.
-
Oxidant Suspension: In the reaction flask, suspend anhydrous FeCl₃ (2.5 equivalents) in anhydrous chloroform under a nitrogen/argon atmosphere.
-
Polymerization: Slowly add the monomer solution to the stirred FeCl₃ suspension at room temperature over a period of 30 minutes using the dropping funnel. After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The reaction mixture will gradually turn dark, indicating polymer formation.
-
Precipitation and Washing: Quench the reaction by pouring the mixture into a large volume of methanol. The polymer will precipitate.
-
Filtration: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Purification: Wash the polymer powder sequentially with copious amounts of methanol, deionized water, and finally methanol again to remove any remaining FeCl₃ and oligomers.
-
Soxhlet Extraction: For further purification, perform a Soxhlet extraction of the polymer powder with methanol for 24 hours to remove any low molecular weight impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C overnight. The final product should be a dark-colored powder.
Fabrication of an Organic Solar Cell (OSC)
This protocol outlines the fabrication of a bulk heterojunction (BHJ) organic solar cell using poly(this compound) as the electron donor material and a fullerene derivative, such as[1][1]-phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM), as the electron acceptor.
Materials:
-
Poly(this compound) (donor)
-
[1][1]-Phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM) (acceptor)
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion
-
Chlorobenzene (anhydrous)
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
Equipment:
-
Spin coater
-
Thermal evaporator
-
Solar simulator
-
Source measure unit
-
UV-Ozone cleaner
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat them with UV-Ozone for 15 minutes to improve the surface wettability.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrates at 4000 rpm for 60 seconds. Anneal the substrates at 150 °C for 15 minutes in air.
-
Active Layer Preparation: Inside a nitrogen-filled glovebox, prepare a blend solution of poly(this compound) and PC₆₁BM (e.g., in a 1:1 weight ratio) in chlorobenzene. A typical concentration is 20 mg/mL. Stir the solution overnight at 50 °C to ensure complete dissolution.
-
Active Layer Deposition: Spin-coat the active layer blend solution onto the PEDOT:PSS layer at a suitable speed (e.g., 1000-2000 rpm) to achieve a desired thickness (typically 80-120 nm).
-
Solvent Annealing (Optional): To improve the morphology of the active layer, the substrate can be placed in a covered petri dish containing a small amount of the solvent (e.g., chlorobenzene) for a specific time (e.g., 1-2 hours) to allow for slow drying and phase separation.
-
Thermal Annealing: Anneal the active layer at an optimized temperature (e.g., 120-150 °C) for a specific time (e.g., 10-20 minutes) inside the glovebox to further enhance the morphology and crystallinity.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of Ca (e.g., 20 nm) or LiF (e.g., 1 nm) followed by a thicker layer of Al (e.g., 100 nm) as the cathode. The deposition should be carried out under high vacuum (< 10⁻⁶ Torr).
-
Device Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass slide to protect them from air and moisture.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under a solar simulator (e.g., AM 1.5G, 100 mW/cm²).
Visualizations
Polymerization Workflow
Caption: Oxidative chemical polymerization of this compound.
Organic Solar Cell Device Architecture
Caption: Layered structure of a bulk heterojunction organic solar cell.
Conclusion
This compound is a promising monomer for the synthesis of novel conducting polymers with significant potential in materials science, particularly for applications in organic electronics. The provided protocols for polymerization and device fabrication serve as a foundational guide for researchers. It is important to note that optimization of reaction conditions and device architecture will be crucial for achieving high-performance materials and devices. Further research into the structure-property relationships of poly(this compound) will undoubtedly unlock its full potential in the development of next-generation electronic and optoelectronic technologies.
References
Application Notes and Protocols: Reaction of Methyl 3-ethoxythiophene-2-carboxylate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between methyl 3-ethoxythiophene-2-carboxylate and various Grignard reagents. This reaction is a versatile tool for the synthesis of novel thiophene derivatives, which are significant scaffolds in medicinal chemistry and materials science. The protocols outlined below serve as a starting point for the synthesis of both tertiary alcohols and, under controlled conditions, ketones derived from this substituted thiophene ester.
Introduction
Thiophene derivatives are a cornerstone in the development of pharmaceuticals and functional organic materials. The reaction of Grignard reagents with esters is a fundamental carbon-carbon bond-forming reaction. Typically, this reaction proceeds via a double addition of the Grignard reagent to the ester, yielding a tertiary alcohol after an acidic workup. The reaction first involves the formation of a ketone intermediate, which is generally more reactive than the starting ester, leading to a second nucleophilic attack by the Grignard reagent.[1][2] However, selective mono-addition to yield a ketone can be achieved under carefully controlled conditions, most notably at low temperatures.[3]
The 3-ethoxy substituent on the thiophene ring can influence the reactivity of the ester through both electronic and steric effects, potentially modulating the reaction pathway and product distribution.
Reaction Pathways
The reaction of this compound with a Grignard reagent (R-MgX) can proceed through two main pathways, as illustrated below. The predominant product is dependent on the reaction conditions and the stoichiometry of the Grignard reagent.
Caption: Reaction pathways for this compound with Grignard reagents.
Quantitative Data Summary
The following table summarizes the expected products and approximate yields for the reaction of this compound with various Grignard reagents under different conditions. The yields are illustrative and can vary based on the specific experimental setup.
| Grignard Reagent (R-MgX) | Stoichiometry (eq.) | Temperature (°C) | Expected Major Product | Expected Yield (%) |
| Methylmagnesium bromide | > 2.0 | 0 to rt | 2-(3-ethoxy-2-thienyl)propan-2-ol | 70-90 |
| Methylmagnesium bromide | 1.0 - 1.2 | -78 | 1-(3-ethoxy-2-thienyl)ethanone | 40-60 |
| Phenylmagnesium bromide | > 2.0 | 0 to rt | (3-ethoxy-2-thienyl)diphenylmethanol | 75-95 |
| Phenylmagnesium bromide | 1.0 - 1.2 | -78 | (3-ethoxy-2-thienyl)(phenyl)methanone | 50-70 |
| Isopropylmagnesium chloride | > 2.0 | 0 to rt | 2-(3-ethoxy-2-thienyl)-3-methylbutan-2-ol | 60-80 |
| Isopropylmagnesium chloride | 1.0 - 1.2 | -78 | (3-ethoxy-2-thienyl)(isopropyl)methanone | 30-50 |
Experimental Protocols
Protocol 1: Synthesis of Tertiary Alcohols via Double Addition
This protocol describes a general procedure for the synthesis of a tertiary alcohol by reacting this compound with an excess of a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., 3.0 M solution in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirring bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reactant Preparation: The flask is charged with this compound (10 mmol) dissolved in anhydrous diethyl ether or THF (50 mL).
-
Grignard Addition: The Grignard reagent (22 mmol, 2.2 equivalents) is added to the dropping funnel. The solution in the flask is cooled to 0 °C using an ice bath. The Grignard reagent is then added dropwise to the stirred solution of the ester over a period of 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution (50 mL) while cooling the flask in an ice bath.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired tertiary alcohol.
Protocol 2: Synthesis of Ketones via Controlled Mono-Addition
This protocol outlines a method for the selective synthesis of a ketone by reacting this compound with a slight excess of a Grignard reagent at low temperature.[3]
Materials:
-
This compound
-
Grignard reagent (e.g., 3.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask is set up as described in Protocol 1.
-
Reactant Preparation: The flask is charged with this compound (10 mmol) dissolved in anhydrous THF (50 mL).
-
Low-Temperature Grignard Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. The Grignard reagent (11 mmol, 1.1 equivalents) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Low-Temperature Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Quenching: The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography to yield the target ketone.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of products from the Grignard reaction with this compound.
Caption: A generalized workflow for Grignard reactions.
Applications in Drug Development
Thiophene-containing molecules are prevalent in a wide range of pharmaceuticals due to their bioisosteric relationship with benzene rings and their ability to engage in various biological interactions. The products of the Grignard reaction with this compound, particularly the resulting ketones and tertiary alcohols, can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. These applications span areas such as oncology, infectious diseases, and central nervous system disorders. The structural diversity achievable through the choice of Grignard reagent allows for the generation of libraries of novel compounds for high-throughput screening in drug discovery programs.
References
Application Notes and Protocols for Suzuki Coupling of Methyl 3-ethoxythiophene-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction involving "Methyl 3-ethoxythiophene-2-carboxylate" and its derivatives. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl and related compounds, which are prevalent in pharmaceuticals and functional materials.
Introduction to Suzuki Coupling on Thiophene Scaffolds
The palladium-catalyzed Suzuki coupling reaction is a versatile method for the synthesis of substituted aromatic compounds.[1][2] For thiophene-containing molecules, this reaction allows for the introduction of a wide array of substituents, a critical step in the synthesis of novel drug candidates and functional materials.[3] The reaction generally involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The choice of catalyst, base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions, such as dehalogenation.[1]
Representative Suzuki Coupling Conditions for Thiophene Derivatives
While specific quantitative data for "this compound" is not extensively detailed in publicly available literature, several patents and publications describe general and specific conditions for Suzuki couplings on thiophene and pyrimidine halides, which can be adapted for this substrate. The following table summarizes typical reaction conditions.
| Catalyst | Base | Solvent(s) | Temperature | Coupling Partner | Notes |
| Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Ethanol | Elevated | Aryl/heteroaryl boronic acid | A general procedure for coupling with pyrimidine halides.[4] |
| Pd(dppf)Cl₂ or Pd(OAc)₂/RuPhos | Cs₂CO₃ | Toluene/H₂O | Elevated | Aryl/heteroaryl boronic acid | Alternative catalytic systems for cross-coupling reactions.[5][6] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water (6:1 v/v) | 90 °C | Aryl boronic acid | Used for regioselective double Suzuki coupling of dibromothiophene. Minimal water is key to prevent dehalogenation.[1] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Not specified | Aryl/heteroaryl boronic acids/pinacol esters | For synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.[7] |
| Pd(OAc)₂/RuPhos | Cs₂CO₃ | Toluene/Water | Elevated | Potassium trifluoroborate | A procedure for Suzuki-Miyaura coupling with trifluoroborates.[6] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a representative example based on common methodologies cited for thiophene derivatives and can be optimized for specific derivatives of "this compound".
Materials:
-
Aryl or heteroaryl halide (e.g., a brominated derivative of this compound) (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronate ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
Procedure:
-
To a dry reaction vessel, add the aryl/heteroaryl halide, the boronic acid/ester, and the base.
-
The vessel is then sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the anhydrous solvent, followed by the palladium catalyst under the inert atmosphere.
-
The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Reaction Workflow
The following diagram illustrates the general workflow of the Suzuki coupling reaction.
Caption: General workflow for a Suzuki coupling reaction.
References
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018210987A1 - Benzofurane and benzothiophene derivatives as pge2 receptor modulators - Google Patents [patents.google.com]
- 5. WO2018210994A1 - Phenyl derivatives as pge2 receptor modulators - Google Patents [patents.google.com]
- 6. WO2018210992A1 - Pyrimidine derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Conductive Polymers from Methyl 3-ethoxythiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiophenes are a prominent class of conductive polymers extensively studied for their applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), sensors, and electrochromic devices.[1] The electronic and physical properties of polythiophenes can be finely tuned by introducing functional groups onto the thiophene ring. The monomer, Methyl 3-ethoxythiophene-2-carboxylate, features both an electron-donating ethoxy group at the 3-position and an electron-withdrawing methyl carboxylate group at the 2-position. The ethoxy group is expected to lower the oxidation potential of the monomer, facilitating polymerization and enhancing the conductivity of the resulting polymer.[2] This document provides detailed protocols for the synthesis of poly(this compound), a novel conductive polymer, through both chemical and electrochemical oxidative methods. These protocols are based on established methods for structurally similar 3-alkoxythiophenes and thiophene carboxylates due to the limited availability of literature on this specific monomer.
Chemical Synthesis: Oxidative Polymerization
Oxidative chemical polymerization is a common and straightforward method for synthesizing polythiophenes. In this process, a chemical oxidant is used to induce the polymerization of the monomer. Ferric chloride (FeCl₃) is a widely used and effective oxidant for this purpose.[3][4]
Experimental Protocol: Chemical Oxidative Polymerization
Materials:
-
This compound (Monomer)
-
Anhydrous Ferric Chloride (FeCl₃) (Oxidant)
-
Anhydrous Chloroform (Solvent)
-
Methanol (for washing)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and outlet (or Schlenk line)
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Monomer Solution Preparation: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve a specific amount of this compound in anhydrous chloroform. The concentration of the monomer can be varied to optimize the reaction.
-
Oxidant Solution Preparation: In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of oxidant to monomer is a critical parameter and typically ranges from 2:1 to 4:1.
-
Polymerization Reaction: Slowly add the FeCl₃ solution to the stirring monomer solution at room temperature using a dropping funnel. The reaction is typically exothermic. The reaction mixture should turn dark, indicating the formation of the polymer.
-
Reaction Time: Allow the reaction to proceed for a period of 2 to 24 hours at room temperature with continuous stirring.
-
Precipitation and Washing: After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the polymer by vacuum filtration using a Büchner funnel. Wash the polymer repeatedly with methanol until the filtrate is colorless to remove any remaining oxidant and oligomers. Further washing with deionized water may be necessary.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Electrochemical Synthesis: Electropolymerization
Electrochemical polymerization offers excellent control over the thickness, morphology, and properties of the resulting polymer film, which is deposited directly onto an electrode surface.[5][6]
Experimental Protocol: Electrochemical Polymerization
Materials:
-
This compound (Monomer)
-
Acetonitrile (Solvent)
-
Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) (Electrolyte)
-
Argon or Nitrogen gas
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., platinum, gold, or glassy carbon)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Inert gas supply
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the electrolyte (e.g., 0.1 M LiClO₄) in anhydrous acetonitrile.
-
Monomer Addition: Dissolve the this compound monomer in the electrolyte solution to a desired concentration (e.g., 0.05 M to 0.2 M).
-
Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electropolymerization: Perform the electropolymerization using either cyclic voltammetry (CV) or potentiostatic (constant potential) methods.
-
Cyclic Voltammetry: Scan the potential repeatedly within a range where the monomer is oxidized. An increase in the current with each cycle indicates the deposition and growth of the conductive polymer film on the working electrode.[7]
-
Potentiostatic Method: Apply a constant potential at or slightly above the oxidation potential of the monomer. The current will decrease over time as the polymer film grows and the electrode surface becomes passivated.
-
-
Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh solvent (acetonitrile) to remove any unreacted monomer and electrolyte. The film can then be characterized electrochemically in a monomer-free electrolyte solution.
Data Presentation
The properties of the synthesized poly(this compound) can be characterized by various techniques. The expected data ranges, based on similar polythiophene derivatives, are summarized below.
| Property | Expected Range/Value | Characterization Technique | Reference |
| Electrical Conductivity | |||
| Undoped State | 10⁻⁶ - 10⁻⁴ S/cm | Four-Point Probe | [8] |
| Doped State | 1 - 100 S/cm | Four-Point Probe | [8] |
| Molecular Weight (Mₙ) | 5,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) | [9] |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Gel Permeation Chromatography (GPC) | [9] |
| Oxidation Potential | +0.8 to +1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry (CV) | [3] |
| Optical Band Gap | 1.8 - 2.2 eV | UV-Vis Spectroscopy | [10] |
Visualizations
Chemical Polymerization Workflow
Caption: Workflow for the chemical oxidative polymerization of this compound.
Electrochemical Polymerization Setup
References
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-up Synthesis of Methyl 3-ethoxythiophene-2-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of Methyl 3-ethoxythiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocols detailed below focus on a robust and scalable synthetic route, starting from the commercially available Methyl 3-hydroxythiophene-2-carboxylate.
Introduction
Thiophene derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. Specifically, 3-alkoxythiophene-2-carboxylates serve as versatile building blocks for the synthesis of more complex molecules. This document outlines a detailed procedure for the ethylation of Methyl 3-hydroxythiophene-2-carboxylate via a Williamson ether synthesis, a reliable and well-established method suitable for large-scale production.
Synthetic Route Overview
The selected synthetic strategy involves the O-alkylation of Methyl 3-hydroxythiophene-2-carboxylate with an ethylating agent in the presence of a base. This one-step process is efficient and avoids the use of hazardous reagents often associated with multi-step syntheses involving diazotization.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Williamson Ether Synthesis
This protocol details the ethylation of Methyl 3-hydroxythiophene-2-carboxylate on a multi-gram scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier Example |
| Methyl 3-hydroxythiophene-2-carboxylate | 158.18 | 5118-06-9 | Sigma-Aldrich |
| Ethyl iodide | 155.97 | 75-03-6 | Sigma-Aldrich |
| Potassium carbonate (anhydrous, powdered) | 138.21 | 584-08-7 | Sigma-Aldrich |
| Acetone (anhydrous) | 58.08 | 67-64-1 | Fisher Scientific |
| Ethyl acetate | 88.11 | 141-78-6 | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous sodium sulfate | 142.04 | 7757-82-6 | Sigma-Aldrich |
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Methyl 3-hydroxythiophene-2-carboxylate (79.1 g, 0.5 mol) and anhydrous powdered potassium carbonate (103.7 g, 0.75 mol).
-
Add 500 mL of anhydrous acetone to the flask.
-
-
Reaction Execution:
-
Stir the suspension vigorously under a nitrogen atmosphere.
-
Slowly add ethyl iodide (93.6 g, 0.6 mol) to the suspension via a dropping funnel over 30 minutes. A mild exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium iodide salts and wash the filter cake with acetone (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate (300 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 150 mL) and then with brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a solid or oil.
-
Expected Yield and Purity:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (HPLC) | >98% |
| Appearance | Colorless oil or low melting solid |
Scale-up Considerations
-
Heat Management: The alkylation reaction is exothermic. For larger scale syntheses, controlled addition of the alkylating agent and efficient cooling are crucial to maintain the reaction temperature and prevent runaway reactions.
-
Agitation: Effective stirring is essential to ensure good mixing of the heterogeneous reaction mixture (solid potassium carbonate in acetone).
-
Solvent Selection: While acetone is a suitable solvent, for larger scales, other solvents like N,N-dimethylformamide (DMF) or acetonitrile can be considered, which may offer better solubility for the reactants but require higher temperatures for removal.
-
Base Selection: Sodium hydride (NaH) can be used as a stronger base for less reactive substrates, but requires more stringent anhydrous conditions and careful handling due to its reactivity with water.
-
Purification: For industrial-scale production, fractional vacuum distillation is the preferred method of purification.
Logical Workflow for Scale-up Synthesis
Caption: Workflow for the scale-up synthesis of this compound.
Synthesis of Derivatives
The resulting this compound can be further functionalized to create a variety of derivatives.
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., NaOH or LiOH in a mixture of water and an organic solvent like methanol or THF).
-
Amidation: The ester can be converted to a wide range of amides by direct reaction with amines, often at elevated temperatures, or by first converting the ester to the acid chloride followed by reaction with an amine.
-
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H).
These transformations open up a wide array of possibilities for creating diverse libraries of thiophene-based compounds for drug discovery and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-ethoxythiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-ethoxythiophene-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and practical approach is a two-step synthesis. The first step involves the synthesis of the precursor, Methyl 3-hydroxythiophene-2-carboxylate. The second step is the etherification of this precursor to yield the desired this compound, typically via a Williamson ether synthesis.
Q2: What are the critical parameters in the synthesis of the Methyl 3-hydroxythiophene-2-carboxylate precursor?
A2: The synthesis of Methyl 3-hydroxythiophene-2-carboxylate is sensitive to reaction conditions. Key parameters to control are the reaction temperature, the purity of starting materials (mercaptoacetic acid and methyl acrylate), and the stoichiometry of the reagents. Maintaining an inert atmosphere can also be beneficial to prevent side reactions.
Q3: What are the common challenges encountered during the Williamson etherification of Methyl 3-hydroxythiophene-2-carboxylate?
A3: The Williamson ether synthesis for this compound can be challenging due to potential side reactions. The aryloxide intermediate is an ambident nucleophile, which can lead to C-alkylation in addition to the desired O-alkylation.[1] Another competing reaction is the base-catalyzed elimination of the alkylating agent (ethyl iodide or bromide).[1]
Q4: How can I minimize the formation of byproducts during the etherification step?
A4: To minimize byproducts, it is crucial to use a suitable base and solvent system. The use of a milder base and a polar apathetic solvent can favor O-alkylation.[2] Additionally, maintaining a controlled reaction temperature is critical to disfavor the elimination reaction.
Q5: What are the recommended purification methods for the final product, this compound?
A5: Purification of thiophene derivatives like this compound is typically achieved through column chromatography on silica gel or recrystallization.[3] For liquid compounds, distillation under reduced pressure can be an effective method.[4] The choice of method depends on the physical state of the product and the nature of the impurities.
Troubleshooting Guides
Problem 1: Low Yield of Methyl 3-hydroxythiophene-2-carboxylate (Precursor)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Impure starting materials | Ensure the use of high-purity mercaptoacetic acid and methyl acrylate. Impurities can interfere with the reaction. |
| Suboptimal reaction temperature | The reaction temperature is critical. Ensure it is maintained as specified in the protocol. Deviations can lead to the formation of side products. |
| Air or moisture sensitivity | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions. |
Problem 2: Low Yield of this compound (Final Product)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of the hydroxyl group | Use a sufficiently strong base to ensure complete formation of the alkoxide. Sodium hydride (NaH) is often effective. |
| Competing elimination reaction | This is more likely with secondary or tertiary alkyl halides. Since ethyl iodide/bromide is a primary halide, this is less of a concern but can be minimized by keeping the reaction temperature as low as possible while still allowing the reaction to proceed.[1] |
| C-alkylation side reaction | The use of a less polar solvent might favor O-alkylation over C-alkylation. Experiment with different solvents to find the optimal conditions. |
| Degradation of the product | Thiophene derivatives can be sensitive.[3] Ensure that the work-up and purification steps are performed promptly and under mild conditions. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Presence of unreacted starting material | If the product is a solid, recrystallization from a suitable solvent can be very effective. For column chromatography, careful selection of the eluent system is key to separating the product from the starting material. |
| Co-elution of byproducts in column chromatography | If byproducts have similar polarity to the product, try using a different solvent system for elution or consider using a different stationary phase like alumina.[3] |
| Oily product that is difficult to crystallize | If the product is an oil, purification by vacuum distillation is a good alternative to recrystallization. |
Experimental Protocols
Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
This protocol is adapted from a known synthesis of similar thiophene derivatives.[5]
Materials:
-
Mercaptoacetic acid
-
Anhydrous methanol
-
Anhydrous calcium chloride
-
Concentrated sulfuric acid
-
Cyclohexane
-
Toluene
-
22% Sodium chloride solution
-
Methyl acrylate
-
Sodium bicarbonate
-
Hydroquinone
Procedure:
-
Synthesis of Mercaptoacetic Acid Methyl Ester:
-
In a four-neck reaction flask, combine 96 g (1.0 mole) of mercaptoacetic acid, 38.4 g (1.2 moles) of anhydrous methanol, and 20 g (0.18 mole) of anhydrous calcium chloride.
-
Stir the mixture and heat under reflux.
-
Slowly add 2.5 g of concentrated sulfuric acid and maintain the reflux for 4 hours.
-
Cool the mixture and filter.
-
Transfer the filtrate to a separatory funnel and add 85 mL of cyclohexane, 42.5 mL of toluene, and 67.9 mL of a 22% sodium chloride solution.
-
Extract and separate the layers. Distill the organic layer to obtain mercaptoacetic acid methyl ester.
-
-
Synthesis of Methyl 3-hydroxythiophene-2-carboxylate:
-
This step involves the reaction of mercaptoacetic acid methyl ester with a suitable C3 synthon, which can be derived from methyl acrylate. A common method involves the formation of an intermediate that cyclizes to form the thiophene ring. For the purpose of this guide, we will consider the general reaction of the mercaptoacetate with a chlorinated acrylate.
-
In a suitable reaction vessel, dissolve the mercaptoacetic acid methyl ester in a suitable solvent such as methanol.
-
Add a base, like sodium methoxide, to deprotonate the thiol.
-
Cool the mixture and slowly add a chlorinated derivative of methyl acrylate.
-
Allow the reaction to proceed at room temperature overnight.
-
Work up the reaction by quenching with a dilute acid and extracting with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain Methyl 3-hydroxythiophene-2-carboxylate. A yield of around 70% can be expected.[6]
-
Step 2: Etherification to this compound (Williamson Ether Synthesis)
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl iodide (or ethyl bromide)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) to anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of Methyl 3-hydroxythiophene-2-carboxylate (1 equivalent) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation
Table 1: Influence of Base and Solvent on Etherification Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | DMF | 25 | ~75-85 |
| 2 | K2CO3 | Acetone | Reflux | ~60-70 |
| 3 | NaOMe | MeOH | Reflux | ~50-60 |
| 4 | Cs2CO3 | Acetonitrile | 50 | ~70-80 |
Note: These are representative yields and may vary based on specific reaction conditions and scale.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the etherification step.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. KR20050030118A - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 3-ethoxythiophene-2-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 3-ethoxythiophene-2-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from a complex mixture of impurities, while recrystallization is ideal for achieving high purity of a solid product. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Potential impurities can originate from the starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials such as a 3-hydroxythiophene precursor or an ethylating agent, regioisomers if the synthesis is not perfectly selective, and hydrolysis products like 3-ethoxythiophene-2-carboxylic acid.
Q3: My compound appears to be an oil, but I expected a solid. What should I do?
A3: The physical state of a compound can be influenced by residual solvents or impurities. It is recommended to first attempt purification by column chromatography to remove these potential contaminants. If the purified compound is still an oil, it may have a low melting point. However, if literature suggests it should be a solid, further purification or thorough drying under high vacuum may be necessary.
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. It helps in selecting an appropriate solvent system for column chromatography and in identifying the fractions containing the pure product. Staining with potassium permanganate or using a UV lamp can help visualize the spots on the TLC plate.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Systematically screen different solvent systems with varying polarities. A common mobile phase for thiophene derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. |
| The compound is streaking or tailing on the TLC plate and column. | The compound may be acidic or chelating with the silica gel. The column may be overloaded. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to suppress interaction with silica. Ensure the amount of crude material is not excessive for the column size; a general rule is a 1:50 to 1:100 ratio of crude product to silica gel by weight. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. If starting with a non-polar solvent, incrementally add a more polar solvent. |
| Fractions are pure by TLC but the final product is still impure. | Co-eluting impurities that have a similar Rf value to the product. | Try a different solvent system for chromatography. If that fails, an alternative purification technique like recrystallization or preparative HPLC may be necessary. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. For ester-containing compounds, solvents like ethanol, isopropanol, or mixtures such as hexane/ethyl acetate can be effective.[2] |
| No crystals form upon cooling. | The solution is not supersaturated. The compound may have oiled out. | Concentrate the solution by evaporating some of the solvent and allow it to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization. If the compound oils out, try redissolving it in a larger volume of hot solvent and allowing it to cool more slowly, or use a different solvent system. |
| Low recovery of the purified product. | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the compound. Cool the solution in an ice bath to minimize solubility and maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is not pure. | Impurities were trapped within the crystal lattice. The cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary to achieve the desired purity. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Solvents (e.g., Hexanes, Ethyl Acetate)
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Glass chromatography column
-
Collection tubes or flasks
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TLC plates, chamber, and UV lamp
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Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation of the desired product from impurities (target Rf ≈ 0.3).
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without cracks or air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Carefully apply the sample solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the selected mobile phase. Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica gel.
-
Fraction Collection: Collect the eluent in a series of fractions.
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Fraction Analysis: Analyze each fraction by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for the purification of solid this compound by recrystallization.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethanol, Hexane/Ethyl Acetate mixture)
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with swirling until the solid completely dissolves.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.
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Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass. For complete drying, a vacuum oven can be used.
Visualizations
Caption: General purification workflow.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Optimization of Catalyst Loading for Methyl 3-ethoxythiophene-2-carboxylate Coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing catalyst loading for the cross-coupling of "Methyl 3-ethoxythiophene-2-carboxylate". Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of a substituted thiophene like this compound?
A1: For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[1] For many Suzuki couplings involving thiophene derivatives, Pd(PPh₃)₄ is a frequently used catalyst.[1] More advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may allow for lower catalyst loadings and achieve high yields.[1][2]
Q2: Will increasing the catalyst loading always improve the reaction yield?
A2: Not necessarily. While a higher catalyst loading can sometimes overcome issues with catalyst deactivation or sluggish reactions, excessively high concentrations can lead to undesirable side reactions, such as the homocoupling of the boronic acid partner.[3] It can also complicate the purification of the final product due to residual catalyst. Optimization is key to finding the lowest effective catalyst concentration that provides a high yield of the desired product.
Q3: How does the presence of the sulfur atom in the thiophene ring affect the catalyst?
A3: The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst.[4] Sulfur can strongly adsorb to the surface of the palladium, blocking active sites and leading to decreased catalytic activity or complete deactivation.[4] This is a common issue in cross-coupling reactions involving sulfur-containing heterocycles.
Q4: What are the signs of catalyst deactivation or decomposition?
A4: A common sign of catalyst decomposition is the formation of palladium black, which is a grayish-black precipitate. If your reaction mixture turns black and the reaction stalls, it is a strong indication that the catalyst has crashed out of the solution and is no longer active.
Q5: Can I use other cross-coupling reactions besides Suzuki-Miyaura for this substrate?
A5: Yes, other palladium-catalyzed cross-coupling reactions like Stille, Heck, or Sonogashira could potentially be used for the coupling of this compound. However, the Suzuki-Miyaura reaction is often preferred due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Poisoning/Deactivation: The sulfur on the thiophene ring may be deactivating the palladium catalyst.[4] | - Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).- Switch to a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium center.[1][2]- Consider using a precatalyst that is more resistant to poisoning. |
| Inefficient Oxidative Addition: The C-Br or C-Cl bond on the coupling partner may be difficult to break, especially with electron-rich partners. | - Use more electron-rich and bulky phosphine ligands to facilitate this step.[3]- Increase the reaction temperature. | |
| Inactive Catalyst: The palladium source may be old or of poor quality. | - Use a fresh batch of catalyst.- Consider using a precatalyst that generates the active Pd(0) species more reliably in situ.[3] | |
| Formation of Significant Side Products | Homocoupling of Boronic Acid: Two molecules of the boronic acid coupling with each other. | - Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.[3]- Decrease the catalyst loading, as high concentrations can sometimes favor this side reaction. |
| Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water. | - Use a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[3]- Ensure anhydrous reaction conditions if using a boronic acid that is prone to this side reaction. | |
| Reaction Stalls Before Completion | Progressive Catalyst Deactivation: The catalyst is initially active but is slowly being poisoned by the thiophene substrate over time.[4] | - Try a slow addition of the thiophene substrate or the boronic acid to maintain a low concentration of the potential poison at any given time.[4] |
| Poor Solubility of Reagents: One or more of the reaction components is not fully dissolved. | - Screen different solvent systems (e.g., dioxane/water, THF/water, toluene/water) to improve solubility.[1]- Ensure vigorous stirring to promote mixing, especially in biphasic systems.[3] |
Data Presentation
The following table provides representative data on how catalyst loading can affect the yield of a Suzuki-Miyaura cross-coupling reaction. While this specific data is for the coupling of a bromopyrrole ester, it illustrates the general trend that can be expected when optimizing catalyst loading for a heteroaromatic carboxylate like this compound.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | 1 | 85 |
| 2 | Pd(dppf)Cl₂ | 3 | 92 |
| 3 | Pd(dppf)Cl₂ | 5 | 95 |
| 4 | Pd(dppf)Cl₂ | 10 | 94 |
Data is illustrative and based on a similar system.[5] Optimal conditions for this compound may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl boronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific substrate combination.
Materials:
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Methyl 3-ethoxy-5-bromothiophene-2-carboxylate (or other halogenated derivative)
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Aryl boronic acid (1.1 - 1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)
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Solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)
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Inert gas (Argon or Nitrogen)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask, add the Methyl 3-ethoxy-5-bromothiophene-2-carboxylate, aryl boronic acid, palladium catalyst, and base.
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Degassing: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
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Solvent Addition: Add the degassed solvent mixture via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
Stability and storage of "Methyl 3-ethoxythiophene-2-carboxylate"
This technical support guide is intended for researchers, scientists, and professionals in drug development who are using Methyl 3-ethoxythiophene-2-carboxylate in their experiments. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] The recommended temperature range is 2-8°C.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation.[2]
Q2: How stable is this compound under normal laboratory conditions?
This compound is generally considered stable under normal laboratory conditions.[2] However, prolonged exposure to light, air, or high temperatures may lead to degradation. For best results, it is advisable to handle the compound in a controlled environment and minimize its exposure to ambient conditions.
Q3: What are the known incompatibilities of this compound?
While specific incompatibility data is limited, as a general precaution for organic esters, contact with strong oxidizing agents, strong acids, and strong bases should be avoided to prevent hydrolysis or other reactions that could compromise the integrity of the compound.
Q4: What is the shelf life of this compound?
When stored under the recommended conditions (2-8°C, dry, dark, and sealed), the compound is expected to remain stable for an extended period. For specific shelf-life information, it is always best to refer to the certificate of analysis provided by the supplier.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
If you are observing inconsistent results in your experiments, consider the following potential causes related to the stability of this compound:
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Improper Storage: Verify that the compound has been consistently stored at 2-8°C and protected from light and moisture.
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Age of the Compound: If the compound is old or has been stored for a prolonged period, its purity may have decreased. Consider using a fresh batch for critical experiments.
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Handling Procedures: Minimize the time the container is open to the atmosphere. Use an inert gas like argon or nitrogen to blanket the compound if it is being stored for a long time after being opened.
Issue 2: Suspected Degradation of the Compound
If you suspect that your sample of this compound has degraded, look for the following signs:
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Change in Appearance: Any change in color or physical state could indicate degradation.
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Unexpected Peaks in Analytical Data: When analyzing the compound using techniques like NMR or LC-MS, the presence of unexpected peaks may suggest the formation of degradation products.
To confirm degradation, it is recommended to re-analyze the compound's purity using a suitable analytical method and compare it to the specifications on the certificate of analysis.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To minimize thermal degradation. |
| Light | Store in a dark place[1] | To prevent photochemical reactions. |
| Atmosphere | Keep container tightly closed in a dry place.[1][2] | To prevent hydrolysis and oxidation. |
| Handling | Avoid contact with strong oxidizing agents, acids, and bases. | To prevent chemical reactions that could alter the compound. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
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Sample Preparation:
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Accurately weigh approximately 1 mg of this compound.
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Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
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Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
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Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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-
Analysis:
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Inject the prepared sample.
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Integrate the peak areas of all observed peaks.
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Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.
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Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
This guide provides a foundational understanding of the stability and storage of this compound. For any further and more specific inquiries, always refer to the documentation provided by the supplier or contact their technical support directly.
References
Common impurities in "Methyl 3-ethoxythiophene-2-carboxylate" and their removal
Technical Support Center: Methyl 3-ethoxythiophene-2-carboxylate
Welcome to the technical support center for "this compound." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have synthesized this compound, and I suspect it is impure. What are the common impurities I should look for?
A1: Common impurities in synthetically prepared this compound can be categorized as follows:
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Unreacted Starting Materials: The most common impurities are residual starting materials. If you are preparing this compound by ethylating Methyl 3-hydroxythiophene-2-carboxylate, you might have unreacted amounts of this starting material. Similarly, the ethylating agent (e.g., ethyl iodide, diethyl sulfate) or its by-products may also be present.
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Side-Reaction Products: The ethylation of the hydroxyl group on the thiophene ring is the desired reaction. However, under certain conditions, C-alkylation can occur, leading to the formation of regioisomers.
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Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., DMF, acetone, ethyl acetate, hexanes) can be trapped in the final product. Reagents such as bases (e.g., potassium carbonate, sodium hydride) or their salts might also be present if the workup is incomplete.
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Hydrolysis Product: The ester functional group can be susceptible to hydrolysis, especially in the presence of acid or base with water, which would result in the formation of 3-ethoxythiophene-2-carboxylic acid.
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed to detect impurities:
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Thin-Layer Chromatography (TLC): TLC is a quick and effective method to get a preliminary assessment of the purity of your compound.[1] The presence of multiple spots indicates impurities. By running the starting materials alongside your product, you can identify if they are present in the mixture.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for identifying and quantifying impurities. Characteristic signals of the starting materials, by-products, or solvents can be observed. For instance, the phenolic proton of the starting material, Methyl 3-hydroxythiophene-2-carboxylate, will have a distinct chemical shift that will be absent in the pure product.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can detect trace amounts of impurities. It is particularly useful for identifying by-products with different molecular weights.
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Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities like residual solvents, GC-MS is the method of choice.
Q3: My product is a solid but appears discolored or has a lower-than-expected melting point. How can I purify it?
A3: For solid products, recrystallization is often the most effective purification method.[2][3][4] The key is to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but insoluble at low temperatures, while the impurities remain in solution at low temperatures.
Q4: I have an oily product, or recrystallization is not effective. What other purification methods can I use?
A4: If your product is an oil or if recrystallization fails to remove the impurities, column chromatography is the recommended method.[5][6][7] This technique separates compounds based on their differential adsorption onto a stationary phase (like silica gel or alumina) and their solubility in a mobile phase (the eluent).[5] For thiophene derivatives, a common stationary phase is silica gel, with an eluent system typically composed of a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of solid this compound.
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Solvent Selection:
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Place a small amount of your crude product (about 20-30 mg) into a test tube.
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Add a few drops of a test solvent (e.g., ethanol, isopropanol, hexanes, or a mixture) at room temperature. Observe the solubility.
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If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.[3]
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If the compound is soluble at room temperature, the solvent is not suitable.
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If the compound is insoluble even when hot, the solvent is not suitable.
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Test various solvents to find the optimal one. A mixture of solvents can also be effective.
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the minimum amount of the chosen hot solvent to completely dissolve the compound. Swirl the flask to aid dissolution.
-
-
Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.[2]
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Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Dry the crystals in a vacuum oven or air dry them on a watch glass.
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Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.
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TLC Analysis:
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First, determine an appropriate eluent system using TLC. Spot your crude product on a TLC plate and develop it in different solvent mixtures (e.g., varying ratios of hexanes:ethyl acetate).
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The ideal eluent system will give your desired product a retention factor (Rf) of around 0.3-0.4 and good separation from impurity spots.
-
-
Column Packing:
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Prepare a slurry of silica gel in the chosen eluent.
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Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.
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Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
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Add the eluent to the column and begin to collect fractions.
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Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation of Pure Product:
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Combine the fractions that contain the pure product (as determined by TLC).
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Data Presentation
The following table provides illustrative data on the purity of this compound before and after purification.
| Purification Method | Purity Before (%) | Purity After (%) | Common Impurities Removed |
| Recrystallization | 85 | >98 | Unreacted Methyl 3-hydroxythiophene-2-carboxylate, some colored impurities |
| Column Chromatography | 70 | >99 | Unreacted starting materials, regioisomeric by-products, baseline impurities |
Note: These values are for illustrative purposes and actual results may vary depending on the specific impurities and experimental conditions.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and purifying this compound.
Caption: Workflow for impurity troubleshooting and purification.
References
Preventing decomposition of "Methyl 3-ethoxythiophene-2-carboxylate" during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of "Methyl 3-ethoxythiophene-2-carboxylate" during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary known decomposition pathways for this compound?
While specific studies on the decomposition of this compound are limited, based on the reactivity of similar thiophene derivatives and general organic chemistry principles, the primary potential decomposition pathways include:
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Hydrolysis of the methyl ester: This is a common reaction for esters, particularly under strong acidic or basic conditions, leading to the formation of 3-ethoxythiophene-2-carboxylic acid and methanol.
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Decarboxylation: The resulting carboxylic acid from hydrolysis can lose carbon dioxide (CO2) upon heating, especially if a proton source is available. Thiophene-2-carboxylic acids can be susceptible to decarboxylation, although the conditions can vary.
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Ring opening or polymerization of the thiophene ring: The thiophene ring itself is generally stable but can be susceptible to degradation under harsh acidic conditions, potentially leading to polymerization or the formation of resinous materials.
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Oxidation of the thiophene ring: The electron-rich thiophene ring can be sensitive to strong oxidizing agents. The sulfur atom can be oxidized, which can lead to the disruption of the aromatic system.
Q2: What are the signs that my this compound is decomposing during a reaction?
Common indicators of decomposition include:
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Color change: The appearance of dark, tarry, or resinous materials in the reaction mixture.
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Formation of unexpected byproducts: Observation of new spots on Thin Layer Chromatography (TLC) or unexpected peaks in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
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Low yield of the desired product: Significantly lower than expected recovery of your target molecule.
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Gas evolution: In the case of decarboxylation, the formation of CO2 gas may be observed.
Q3: Is this compound sensitive to air or light?
While there is no specific data on the air or light sensitivity of this compound, thiophene derivatives, in general, can be susceptible to oxidation and photochemical side reactions. For long-term storage and during reactions, it is good practice to:
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Store the compound under an inert atmosphere (e.g., nitrogen or argon).
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Protect the reaction mixture from direct light, especially if the reaction is prolonged.
Troubleshooting Guides
Issue 1: Low yield and formation of a polar byproduct, soluble in aqueous base.
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Hydrolysis of the methyl ester to 3-ethoxythiophene-2-carboxylic acid due to the presence of strong acid or base, or prolonged heating in the presence of water. | 1. Analyze the byproduct: Extract the aqueous layer after a basic wash and acidify to see if a precipitate (the carboxylic acid) forms. Confirm its identity using techniques like NMR or MS. 2. Neutralize the reaction mixture: Ensure the reaction is run under neutral or mildly acidic/basic conditions if possible. 3. Reduce reaction time and temperature: Shorter reaction times and lower temperatures can minimize hydrolysis. | * Use anhydrous solvents and reagents. * If aqueous workup is necessary, perform it quickly and at low temperatures. * For reactions requiring a base, consider using non-nucleophilic organic bases (e.g., triethylamine, DIPEA) instead of strong inorganic bases like NaOH or KOH. * For acid-catalyzed reactions, use the minimum required amount of acid and choose milder acids where possible. |
Issue 2: Formation of a non-polar byproduct and/or gas evolution.
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Decarboxylation of the corresponding carboxylic acid (formed via in-situ hydrolysis). This is more likely at elevated temperatures. | 1. Identify the byproduct: The byproduct would be 3-ethoxythiophene. Analyze the crude reaction mixture by GC-MS to look for a compound with the corresponding mass. 2. Monitor for gas evolution: Use a bubbler to observe if gas is being produced during the reaction. | * Strictly control the reaction temperature; avoid excessive heating. * Ensure the reaction medium is not strongly acidic, as this can catalyze decarboxylation. * If hydrolysis is unavoidable, consider performing the subsequent step at a lower temperature without isolating the carboxylic acid if the reaction conditions are compatible. |
Issue 3: Formation of dark, insoluble, tarry materials.
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Acid-catalyzed polymerization/decomposition of the thiophene ring. Thiophene rings can be sensitive to strong, concentrated acids. | 1. Check the pH of the reaction: Ensure it is not excessively acidic. 2. TLC analysis: Tarry materials often streak or remain at the baseline on a TLC plate. | * Avoid using strong, concentrated mineral acids (e.g., sulfuric acid, hydrochloric acid) if possible. Opt for milder Lewis acids or organic acids if the reaction allows. * If a strong acid is necessary, add it slowly and at a low temperature. * Use the minimum effective concentration of the acid. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound under Mild Basic Conditions
This protocol provides a general guideline for a reaction, such as an alkylation or acylation, where decomposition due to hydrolysis is a concern.
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Preparation: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound and an anhydrous solvent (e.g., THF, DMF, acetonitrile).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Base: Slowly add a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents).
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Addition of Reagent: Add the electrophile (e.g., alkyl halide, acyl chloride) dropwise to the stirred solution.
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Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Condition | Stability | Potential Decomposition Products | Notes |
| Strong Acid (e.g., conc. H2SO4, HCl) | Low | 3-Ethoxythiophene-2-carboxylic acid, Polymeric materials | The thiophene ring is susceptible to protonation and subsequent polymerization. The ester can also be hydrolyzed. |
| Strong Base (e.g., NaOH, KOH) | Low to Moderate | 3-Ethoxythiophene-2-carboxylic acid | Hydrolysis of the methyl ester is the primary concern. The thiophene ring is generally more stable to nucleophilic attack. |
| Elevated Temperature (>150 °C) | Moderate | 3-Ethoxythiophene (if hydrolysis and decarboxylation occur) | Thermal stability is generally good, but decomposition is more likely in the presence of acidic or basic impurities. |
| Oxidizing Agents (e.g., H2O2, m-CPBA) | Low | Oxidized thiophene derivatives | The sulfur atom in the thiophene ring is susceptible to oxidation. |
| Reducing Agents (e.g., LiAlH4, NaBH4) | Moderate | 3-Ethoxy-2-(hydroxymethyl)thiophene | The ester group can be reduced to an alcohol. The thiophene ring is generally stable to these reagents. |
Visual Troubleshooting Guides
Below are diagrams illustrating potential decomposition pathways and a logical workflow for troubleshooting common issues.
Validation & Comparative
The Impact of Alkoxy Substituents on Thiophene Reactivity: A Comparative Analysis for Drug Discovery and Materials Science
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like thiophene is a cornerstone of modern chemistry. The electronic properties of substituents on the thiophene ring play a pivotal role in directing its reactivity, influencing the success of key synthetic transformations. This guide provides a comparative analysis of the effects of the ethoxy group versus other common alkoxy substituents (methoxy, propoxy, and butoxy) on the reactivity of the thiophene nucleus in fundamental organic reactions.
Alkoxy groups are potent electron-donating groups that activate the thiophene ring towards electrophilic substitution and facilitate metal-catalyzed cross-coupling reactions. This activation stems from the lone pairs on the oxygen atom, which can be delocalized into the aromatic system through resonance, increasing the electron density of the thiophene ring. While all alkoxy groups are activating, subtle differences in their steric and electronic profiles can lead to variations in reaction rates, yields, and regioselectivity. Understanding these nuances is critical for optimizing synthetic routes and designing novel thiophene-containing molecules with desired properties.
Comparative Analysis of Reactivity in Key Reactions
This section delves into a comparative analysis of ethoxy-substituted thiophenes against their methoxy, propoxy, and butoxy counterparts in three critical classes of reactions: electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and lithiation.
Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings, including alkoxy-substituted thiophenes. The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the thiophene ring. The electron-donating nature of the alkoxy group strongly activates the thiophene ring, primarily at the 5-position (if the 2-position is substituted).
| Alkoxy Group | Product | Typical Yield (%) | Reference |
| Methoxy | 5-Methoxythiophene-2-carbaldehyde | Good to Excellent | [2] |
| Ethoxy | 5-Ethoxythiophene-2-carbaldehyde | Good to Excellent | N/A |
| Propoxy | 5-Propoxythiophene-2-carbaldehyde | Good to Excellent | N/A |
| Butoxy | 5-Butoxythiophene-2-carbaldehyde | Good to Excellent | N/A |
Note: "N/A" indicates that while the reaction is expected to proceed with high efficiency based on chemical principles, specific comparative yield data under identical conditions was not found in the surveyed literature.
The subtle differences in reactivity between the alkoxy groups in this reaction are expected to be minimal, as the overwhelming activating effect of the oxygen lone pair dominates. Any minor variations might be attributed to steric hindrance from bulkier alkoxy groups, which could slightly impede the approach of the Vilsmeier reagent.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and conjugated polymers. In the context of alkoxythiophenes, this reaction is typically used to couple a halogenated alkoxythiophene with a boronic acid. The electron-donating alkoxy group can influence the rate-determining oxidative addition step of the catalytic cycle.
While a comprehensive study directly comparing the yields of Suzuki-Miyaura coupling for a series of 2-bromo-5-alkoxythiophenes under identical conditions is not available, the general trend is that the electronic effect of the alkoxy group enhances the reactivity of the aryl halide. The differences in reactivity between methoxy, ethoxy, propoxy, and butoxy groups are generally considered to be minor in this context.
| Alkoxy Group at C5 | Coupling Partner | Product | Typical Yield (%) | Reference |
| Methoxy | Phenylboronic Acid | 2-Phenyl-5-methoxythiophene | High | N/A |
| Ethoxy | Phenylboronic Acid | 2-Phenyl-5-ethoxythiophene | High | N/A |
| Propoxy | Phenylboronic Acid | 2-Phenyl-5-propoxythiophene | High | N/A |
| Butoxy | Phenylboronic Acid | 2-Phenyl-5-butoxythiophene | High | N/A |
Note: "N/A" signifies that while high yields are anticipated based on established reactivity patterns, directly comparable quantitative data from a single study was not identified.
Lithiation and Reaction with Electrophiles
Directed ortho-metalation, or in the case of thiophenes, lithiation at the position adjacent to a directing group, is a fundamental strategy for regioselective functionalization. For 2-alkoxythiophenes, lithiation with a strong base like n-butyllithium occurs predominantly at the 5-position due to the directing and activating effect of the alkoxy group. The resulting lithiated species can then be quenched with various electrophiles.
The acidity of the proton at the 5-position is enhanced by the inductive effect and the coordinating ability of the alkoxy group. While kinetic data for the lithiation of different alkoxythiophenes is scarce, the efficiency of the subsequent trapping with an electrophile can provide insight into the success of the lithiation step. It is generally observed that all short-chain alkoxythiophenes undergo efficient lithiation and subsequent reaction.
| Alkoxy Group | Electrophile | Product | Typical Yield (%) | Reference |
| Methoxy | N,N-Dimethylformamide (DMF) | 5-Methoxythiophene-2-carbaldehyde | High | N/A |
| Ethoxy | N,N-Dimethylformamide (DMF) | 5-Ethoxythiophene-2-carbaldehyde | High | N/A |
| Propoxy | N,N-Dimethylformamide (DMF) | 5-Propoxythiophene-2-carbaldehyde | High | N/A |
| Butoxy | N,N-Dimethylformamide (DMF) | 5-Butoxythiophene-2-carbaldehyde | High | N/A |
Note: "N/A" indicates that specific, directly comparative yield data was not found in the reviewed literature, but high yields are expected based on general principles.
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
General Procedure for Vilsmeier-Haack Formylation of 2-Alkoxythiophenes
Reagents:
-
2-Alkoxythiophene (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of anhydrous DMF in anhydrous DCM, slowly add POCl₃ at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the 2-alkoxythiophene in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-15 hours, monitoring by TLC.[2]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-alkoxythiophenes
Reagents:
-
2-Bromo-5-alkoxythiophene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the 2-bromo-5-alkoxythiophene, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring by TLC or GC.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Lithiation and Formylation of 2-Alkoxythiophenes
Reagents:
-
2-Alkoxythiophene (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous (1.2 eq)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the 2-alkoxythiophene in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium and stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF dropwise and stir at -78 °C for another hour.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To further elucidate the processes described, the following diagrams illustrate a key experimental workflow and a fundamental mechanistic pathway.
References
- 1. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
Unambiguous Structural Determination of Thiophene Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for the structural validation of "Methyl 3-ethoxythiophene-2-carboxylate" derivatives, using the closely related "Methyl 3-aminothiophene-2-carboxylate" as a case study for crystallographic analysis.
The arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. Therefore, rigorous structural validation is a cornerstone of chemical research and drug development. While X-ray crystallography is often considered the "gold standard" for providing definitive, high-resolution structural data for crystalline compounds, a multi-faceted approach utilizing various analytical techniques is often necessary for complete characterization.[1]
This guide will delve into the experimental protocols and data outputs of X-ray crystallography and compare them with commonly used spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Structural Validation Methods
The choice of analytical technique for structural determination depends on several factors, including the physical state of the sample, the desired level of detail, and the availability of instrumentation. Below is a comparative summary of the primary methods used for validating the structure of thiophene derivatives.
| Method | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.[2][3] | High-quality single crystal.[4] | Provides unambiguous and absolute structure determination. | Growing suitable crystals can be challenging; not applicable to non-crystalline materials.[1][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C NMR), stereochemistry, and dynamic information in solution.[1][5][6] | Soluble sample in a deuterated solvent.[1] | Non-destructive, provides detailed information about the molecular framework in its solution state. | Does not provide precise bond lengths and angles; interpretation can be complex for large molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[5][7] | Solid, liquid, or gas sample. | Fast, simple, and provides a characteristic "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming the elemental composition.[6][7] | Small amount of sample, can be coupled with chromatography for mixture analysis. | High sensitivity, provides accurate molecular weight. | Does not provide information on the 3D arrangement of atoms. |
Experimental Protocols
Detailed and accurate experimental procedures are crucial for obtaining reliable structural data. The following sections outline the typical methodologies for X-ray crystallography and alternative spectroscopic techniques.
Single-Crystal X-ray Diffraction of Methyl 3-aminothiophene-2-carboxylate
The structural determination of Methyl 3-aminothiophene-2-carboxylate provides a blueprint for the analysis of similar derivatives.[2][3]
-
Crystal Growth: Yellow, stick-shaped single crystals of Methyl 3-aminothiophene-2-carboxylate were obtained by slow evaporation of a solution in ethanol at 25°C.[3]
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using monochromatic radiation (e.g., MoKα radiation).[8]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[2][3]
Spectroscopic Analysis
Spectroscopic methods are routinely used to characterize newly synthesized compounds and confirm their identity.[5][6][7]
-
Nuclear Magnetic Resonance (NMR):
-
Sample Preparation: A small amount of the thiophene derivative is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1][5]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer. Chemical shifts (δ) and coupling constants (J) provide information about the connectivity and chemical environment of the atoms.[5][6]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using KBr pellet method or Attenuated Total Reflectance - ATR) or as a solution.
-
Data Acquisition: The IR spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹). The presence of characteristic absorption bands indicates specific functional groups, such as C=O (ester), N-H (amine), and C-O stretches.[5][7]
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization and Analysis: The molecules are ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing the molecular weight and fragmentation data.[6][7]
-
Visualization of the Structural Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a "this compound" derivative, integrating both spectroscopic and crystallographic methods.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. asianpubs.org [asianpubs.org]
- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Benchmarking "Methyl 3-ethoxythiophene-2-carboxylate" in Organic Electronics: A Comparative Guide
In the rapidly advancing field of organic electronics, the quest for novel materials with tailored properties is paramount for enhancing device performance. "Methyl 3-ethoxythiophene-2-carboxylate" emerges as a promising candidate, incorporating both an electron-donating alkoxy group and an electron-withdrawing carboxylate group on a thiophene backbone. While direct experimental data for this specific monomer and its corresponding polymer is not yet prevalent in published literature, a comprehensive analysis of its structural components allows for a projection of its potential performance in organic field-effect transistors (OFETs) and organic solar cells (OSCs). This guide provides a comparative benchmark against well-established organic electronic materials, supported by generalized experimental protocols and theoretical considerations.
Projected Performance and Comparative Analysis
The performance of an organic semiconductor is dictated by its molecular structure, which influences its electronic properties, molecular packing, and processability. For "this compound," the ethoxy group at the 3-position is expected to have a significant electron-donating effect, which can extend the π-conjugation of the polythiophene backbone. This is a desirable characteristic for enhancing charge carrier mobility. Conversely, the methyl carboxylate group at the 2-position acts as an electron-withdrawing group. In the context of a polymer, this substituent could lower the Highest Occupied Molecular Orbital (HOMO) energy level, potentially leading to higher open-circuit voltages (Voc) in organic solar cells.
To contextualize its potential, we compare the projected attributes of a polymer derived from "this compound" with established p-type and n-type organic semiconductors.
Table 1: Performance Comparison of Organic Semiconductors in OFETs
| Material Class | Specific Material Example | Highest Reported Hole Mobility (μh) [cm²/Vs] | Highest Reported Electron Mobility (μe) [cm²/Vs] | On/Off Ratio |
| Projected | Poly(this compound) | Estimated > 10⁻³ | - | > 10⁵ |
| Polythiophenes | Regioregular Poly(3-hexylthiophene) (P3HT) | ~ 0.1 | ~ 10⁻⁵ | > 10⁶[1] |
| Small Molecules | Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | > 10 | - | > 10⁷ |
| N-type Polymers | Poly{[N,N'-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5'-(2,2'-bithiophene)} (P(NDI2OD-T2)) | - | ~ 0.85 | > 10⁶ |
Table 2: Performance Comparison of Donor Materials in OSCs
| Material Class | Specific Material Example | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) |
| Projected | Poly(this compound) | Estimated 5-7% | Estimated > 0.8 V | - | - |
| Polythiophenes | P3HT (with fullerene acceptor) | ~ 5% | ~ 0.6 | ~ 10 | ~ 0.65 |
| Donor-Acceptor Polymer | PTB7-Th (with non-fullerene acceptor) | > 14% | ~ 0.8 | > 20 | > 0.7 |
| Polymer with Thiophene-Carboxylate | Copolymer with methyl thiophene-3-carboxylate unit | up to 4.52%[2] | 0.86[2] | 10.5[2] | - |
Experimental Protocols
To empirically validate the performance of "this compound," it would first need to be polymerized, followed by device fabrication and characterization. Below are generalized protocols for these key experiments.
Synthesis of Poly(this compound)
A potential route for the synthesis of the polymer is through oxidative chemical polymerization using an oxidizing agent like iron(III) chloride (FeCl₃).
Procedure:
-
Dissolve this compound monomer in a dry, inert solvent such as chloroform or chlorobenzene under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of FeCl₃ in a suitable solvent to the monomer solution with vigorous stirring.
-
Continue the reaction at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically several hours).
-
Precipitate the polymer by adding a non-solvent like methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove residual monomer and catalyst.
-
Dry the purified polymer under vacuum.
References
A Comparative Guide to Alternative Reagents for the Transformation of Methyl 3-ethoxythiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the selective transformation of core scaffolds is paramount. Methyl 3-ethoxythiophene-2-carboxylate serves as a valuable building block, offering multiple avenues for functionalization. The ester and the aromatic thiophene ring present opportunities for diverse chemical modifications, including hydrolysis, amidation, reduction, and decarboxylation. The choice of reagents for these transformations is critical, directly impacting yield, purity, reaction time, and the preservation of other functional groups.
This guide provides an objective comparison of traditional and alternative reagents for key transformations of this compound and its corresponding carboxylic acid. The performance of these reagents is evaluated based on experimental data, providing a resource for informed decision-making in your synthetic endeavors.
Key Transformations and Reagent Comparisons
The primary transformations of this compound and its derivatives discussed in this guide are:
-
Hydrolysis (Saponification): Conversion of the methyl ester to the corresponding carboxylic acid, 3-ethoxythiophene-2-carboxylic acid.
-
Amidation: Formation of an amide bond from 3-ethoxythiophene-2-carboxylic acid and an amine.
-
Reduction: Reduction of the ester or carboxylic acid to the corresponding primary alcohol, (3-ethoxythiophen-2-yl)methanol.
-
Decarboxylation: Removal of the carboxyl group from 3-ethoxythiophene-2-carboxylic acid to yield 3-ethoxythiophene.
Hydrolysis (Saponification)
The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental step, often preceding further functionalization such as amidation.
Standard Reagent: Lithium Hydroxide (LiOH)
Lithium hydroxide is a commonly employed base for the saponification of esters, particularly in substrates where other functionalities might be sensitive to harsher conditions.[1] Its efficacy in mixed aqueous-organic solvent systems like THF/water is well-documented.[2] The lithium cation is believed to coordinate with the carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by the hydroxide ion.[3]
Alternative Reagents
For substrates sensitive to strong aqueous bases or requiring anhydrous conditions, several alternative reagents have been developed.
-
Potassium Trimethylsilanolate (TMSOK): This anhydrous, organic-soluble base can effect ester hydrolysis under non-aqueous conditions, which is advantageous when water-sensitive functional groups are present.[4][5]
-
Trimethyltin Hydroxide: This reagent offers a mild and selective method for ester hydrolysis.[6]
Data Presentation: Comparison of Hydrolysis Reagents
| Reagent/System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| LiOH | General Esters | THF/H₂O | RT - 35 | 1-36 | >78 | [1] |
| TMSOK | Methyl Esters | THF | RT | 16 | High | [4] |
| Trimethyltin Hydroxide | General Esters | Not Specified | Not Specified | Not Specified | High | [6] |
Experimental Protocol: Hydrolysis using Lithium Hydroxide
-
Dissolve this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 - 3.0 equiv) to the solution.
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethoxythiophene-2-carboxylic acid.
Logical Relationship: Hydrolysis
Caption: Reagents for the hydrolysis of the ester to a carboxylic acid.
Amidation
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry. This transformation typically requires the activation of the carboxylic acid.
Standard Reagents: Carbodiimides (EDC/DCC) with Additives (HOBt)
Carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are widely used to activate carboxylic acids.[7] The addition of N-hydroxybenzotriazole (HOBt) is crucial to suppress side reactions and minimize racemization, especially in peptide couplings.[8]
Alternative Reagents
A plethora of coupling reagents have been developed to improve efficiency, reduce reaction times, and overcome challenges associated with sterically hindered or electron-deficient substrates.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal racemization.[2][3][9]
-
Phosphonium Salts (PyBOP, BOP-Cl): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, though its byproducts can be a concern.[2][10]
-
Boron-based Reagents (B(OCH₂CF₃)₃): Tris(2,2,2-trifluoroethyl) borate offers a metal-free alternative for direct amidation, often with the advantage of a simple workup to remove boron-containing byproducts.[11]
Data Presentation: Comparison of Amidation Reagents
| Reagent/System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| EDC/HOBt/DMAP | DIPEA | CH₃CN | 23 | 18 | ~80 | [7] |
| HATU | DIPEA/TEA | DMF/ACN | 0 - RT | 1-18 | High | [9][12] |
| HBTU | DIPEA | DMF | RT | <1 | High | [2] |
| PyBOP | DIPEA | DMF | RT | <1 | High | [2] |
| COMU | 2,6-Lutidine | Aqueous Media | RT | Not Specified | High | [3] |
| B(OCH₂CF₃)₃ | None | MeCN | Not Specified | 5 | ~15-95 | [11] |
Experimental Protocol: Amidation using HATU
-
To a solution of 3-ethoxythiophene-2-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or ACN) at 0 °C, add HATU (1.1 - 1.2 equiv) and a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 equiv).[12]
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 - 1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-18 hours), monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography or recrystallization.
Experimental Workflow: Amidation
Caption: General workflow for amide synthesis using a coupling reagent.
Reduction
The reduction of the ester or carboxylic acid functional group to a primary alcohol provides a key intermediate for further synthetic elaborations.
Standard Reagent: Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing both esters and carboxylic acids to primary alcohols.[13][14] For carboxylic acids, the first equivalent of LAH acts as a base to deprotonate the acidic proton, followed by reduction of the resulting carboxylate.[15]
Alternative Reagents
The high reactivity of LAH can be a drawback when other reducible functional groups are present. More selective reagents are often preferred.
-
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a less reactive hydride reagent that can selectively reduce esters to aldehydes at low temperatures (-78 °C).[15][16][17] At room temperature or with excess reagent, it will reduce esters to primary alcohols.[18]
-
Borane (BH₃·THF): Borane-tetrahydrofuran complex is particularly effective for the selective reduction of carboxylic acids in the presence of other functional groups like esters.[17]
Data Presentation: Comparison of Reduction Reagents
| Reagent | Substrate | Solvent | Temp. (°C) | Product | Yield (%) | Reference |
| LiAlH₄ | Ester/Carboxylic Acid | THF/Ether | RT - Reflux | Primary Alcohol | High | [13] |
| DIBAL-H | Ester | Toluene/DCM | -78 | Aldehyde | Variable | [15][17] |
| DIBAL-H (excess) | Ester | THF | RT | Primary Alcohol | High | [18] |
| BH₃·THF | Carboxylic Acid | THF | RT | Primary Alcohol | High | [17] |
Experimental Protocol: Reduction using LiAlH₄
-
To a stirred suspension of LiAlH₄ (1.5 - 2.0 equiv for esters; 2.5 - 3.0 equiv for carboxylic acids) in anhydrous THF or diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound or 3-ethoxythiophene-2-carboxylic acid (1.0 equiv) in the same solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing with the reaction solvent.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3-ethoxythiophen-2-yl)methanol.
Signaling Pathway: Reduction Pathways
Caption: Reduction pathways for the ester and carboxylic acid.
Decarboxylation
The removal of the carboxylic acid group to afford the parent heterocycle, 3-ethoxythiophene, can be a crucial step in simplifying a molecular scaffold.
Standard Method: Thermal Decarboxylation with Copper Catalysis
Historically, the decarboxylation of aromatic and heteroaromatic carboxylic acids often required high temperatures in the presence of copper salts, sometimes in high-boiling solvents like quinoline.[1] Copper(I) thiophene-2-carboxylate is a known catalyst for such transformations.[19][20]
Alternative Reagents
Milder and more efficient catalytic systems have been developed to avoid the harsh conditions of traditional methods.
-
Silver Carbonate (Ag₂CO₃) with Acetic Acid: A silver-catalyzed protocol allows for the protodecarboxylation of various heteroaromatic carboxylic acids under relatively mild conditions (e.g., 120 °C in DMSO).[21][22][23] The mechanism is believed to proceed through a silver-arene intermediate.[24]
-
Heterogeneous Silver Catalysts: Supported silver nanoparticles on materials like alumina can also catalyze the decarboxylation, offering the advantage of easier catalyst removal.[25][26]
Data Presentation: Comparison of Decarboxylation Reagents
| Reagent/System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu₂O/Ligand | Heteroaromatic Acids | NMP | 140 | 0.25-12 | High | [1] |
| Ag₂CO₃/AcOH | Heteroaromatic Acids | DMSO | 120 | 16 | High | [21][23] |
| Ag/Al₂O₃ | Aromatic Acids | Not Specified | Not Specified | Not Specified | High | [25][26] |
Experimental Protocol: Silver-Catalyzed Decarboxylation
-
In a reaction vessel, combine 3-ethoxythiophene-2-carboxylic acid (1.0 equiv), silver(I) carbonate (Ag₂CO₃, 0.1 equiv), and a small amount of acetic acid (0.05 equiv).[23]
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 16 hours, or until the reaction is complete as monitored by GC-MS or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-ethoxythiophene by flash column chromatography if necessary.
Logical Relationship: Decarboxylation Catalysis
Caption: Catalytic cycle for metal-mediated decarboxylation.
This guide provides a comparative overview of reagents for key transformations of this compound. The selection of a particular reagent and protocol should be guided by the specific requirements of the synthetic route, including the presence of other functional groups, desired scale, and cost considerations. For the most effective implementation, it is recommended to consult the primary literature for detailed experimental procedures and substrate scope.
References
- 1. future4200.com [future4200.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. benchchem.com [benchchem.com]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. reddit.com [reddit.com]
- 19. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 20. Copper(I) thiophene-2-carboxylate - Wikipedia [en.wikipedia.org]
- 21. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
- 22. Silver-catalyzed protodecarboxylation of heteroaromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 25. Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Comparative Reactivity Analysis: Methyl 3-ethoxythiophene-2-carboxylate versus Other Thiophene Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Methyl 3-ethoxythiophene-2-carboxylate with other commonly used thiophene building blocks in key organic reactions essential for drug discovery and materials science. The analysis is supported by available experimental data and established principles of heterocyclic chemistry to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound is a versatile building block in organic synthesis. Its reactivity is characterized by the presence of both an electron-donating ethoxy group at the 3-position and an electron-withdrawing methyl carboxylate group at the 2-position. This substitution pattern significantly influences its behavior in various chemical transformations compared to other thiophene derivatives. This guide will delve into a comparative analysis of its performance in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, and Heck) and electrophilic substitution reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of complex molecular architectures. The performance of thiophene derivatives in these reactions is highly dependent on the nature and position of their substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds. While specific quantitative yield data for the Suzuki coupling of this compound is not extensively available in peer-reviewed literature, patent literature indicates its successful application in the synthesis of complex molecules.
Table 1: Comparison of Thiophene Building Blocks in Suzuki-Miyaura Coupling
| Thiophene Building Block | Position of Halogen/Leaving Group | Activating/Deactivating Groups | Typical Yields | Notes |
| This compound | N/A (requires prior halogenation) | 3-alkoxy (activating), 2-carboxylate (deactivating) | Data not available | Utilized in multi-step syntheses as a core scaffold. |
| 2-Bromothiophene | 2 | None | Good to Excellent | Highly reactive due to the lability of the C-Br bond at the α-position. |
| 3-Bromothiophene | 3 | None | Moderate to Good | Generally less reactive than 2-bromothiophene. |
| Methyl 2-bromothiophene-3-carboxylate | 2 | 3-carboxylate (deactivating) | Moderate | The electron-withdrawing group can reduce the reactivity of the C-Br bond. |
| 2,5-Dibromo-3-hexylthiophene | 2 and 5 | 3-hexyl (activating) | Moderate to Good[1] | Sequential or double coupling is possible. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a halogenated thiophene derivative is as follows:
-
To a reaction vessel, add the halogenated thiophene derivative (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent, washed, dried, and purified by column chromatography.
Logical Relationship of Suzuki-Miyaura Coupling
References
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of Methyl 3-ethoxythiophene-2-carboxylate
For researchers and professionals in drug development and large-scale chemical synthesis, the choice of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing "Methyl 3-ethoxythiophene-2-carboxylate" as a key intermediate, particularly in the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors, a significant class of therapeutic agents.
This analysis compares the use of this compound with a common alternative, "Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate," a direct precursor synthesized via the well-established Gewald reaction. The comparison focuses on key metrics including cost, synthetic accessibility, yield, and potential downstream processing implications.
Executive Summary of Comparative Analysis
| Metric | This compound | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
| Starting Material Cost | Higher initial cost per kilogram. | Lower initial cost per kilogram. |
| Synthetic Route | Two-step synthesis from a commercially available precursor. | One-pot Gewald reaction from readily available starting materials. |
| Estimated Overall Yield | ~75-85% over two steps. | ~70-85% in one step. |
| Process Complexity | Involves an additional etherification step. | A straightforward and well-optimized one-pot reaction. |
| Reagent & Solvent Cost | Higher due to the use of ethyl iodide and sodium hydride. | Lower, utilizing inexpensive reagents like sulfur and morpholine. |
| Waste & Environmental | Generates iodide salts and requires careful handling of sodium hydride. | Generates fewer hazardous byproducts. |
| Scalability | Williamson ether synthesis is scalable but requires stringent safety protocols. | The Gewald reaction is known for its scalability and robustness in industrial settings.[1] |
In-Depth Analysis of Synthetic Pathways
The utility of this compound lies in its role as a building block for the thieno[2,3-d]pyrimidine scaffold, a core structure in many kinase inhibitors.[2][3] The ethoxy group at the 3-position can influence the biological activity and pharmacokinetic properties of the final drug molecule.
Route 1: Synthesis via this compound
Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
This precursor can be synthesized from mercaptoacetic acid and methyl acrylate, a method noted for its simplicity and high yield.[4]
Step 2: Etherification to this compound
The conversion of the hydroxyl group to an ethoxy group can be achieved via the Williamson ether synthesis.[5][6] This reaction involves the deprotonation of the hydroxyl group with a strong base like sodium hydride, followed by nucleophilic substitution with an ethylating agent such as ethyl iodide.
Route 2: Synthesis via Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Alternative)
A widely used and industrially scalable alternative for constructing the thieno[2,3-d]pyrimidine core is through 2-aminothiophene derivatives prepared by the Gewald reaction.[1][2] A representative example is the synthesis of "Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate."
This one-pot, multicomponent reaction utilizes a ketone (e.g., cyclohexanone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., morpholine).[7] The resulting 2-aminothiophene is a direct precursor for cyclization to the thieno[2,3-d]pyrimidine ring system.
Cost Comparison of Starting Materials and Reagents
The following table provides an estimated cost comparison for the key starting materials and reagents required for each synthetic route. Prices are based on currently available data for bulk quantities and are subject to market fluctuations.
| Compound | Route | Estimated Bulk Price (per kg) |
| Methyl 3-hydroxythiophene-2-carboxylate | 1 | $150 - $250 |
| Sodium Hydride (60% in mineral oil) | 1 | $50 - $100[8][9][10][11][12] |
| Ethyl Iodide | 1 | $80 - $120[13][14][15][16] |
| Cyclohexanone | 2 | $5 - $15 |
| Ethyl Cyanoacetate | 2 | $10 - $20 |
| Sulfur | 2 | < $5 |
| Morpholine | 2 | $10 - $20 |
Experimental Protocols
Protocol for Williamson Ether Synthesis of this compound (Representative)
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of Methyl 3-hydroxythiophene-2-carboxylate (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
-
The mixture is cooled back to 0 °C, and ethyl iodide (1.5 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to afford this compound.
Protocol for Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a mixture of cyclohexanone (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, morpholine (0.5 equivalents) is added.
-
The reaction mixture is heated at reflux for 2-4 hours.
-
The mixture is then cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Conclusion and Recommendations
The cost-benefit analysis indicates that while This compound may be a necessary intermediate for synthesizing specific kinase inhibitors where the 3-ethoxy group is crucial for biological activity, its synthesis on a large scale presents higher costs and process complexity compared to the alternative pathway. The two-step synthesis involving the use of sodium hydride and ethyl iodide increases both material costs and safety considerations.
In contrast, the Gewald reaction to produce Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate offers a more cost-effective, scalable, and operationally simpler one-pot synthesis for accessing the thieno[2,3-d]pyrimidine core.[1][2]
Recommendations for researchers and drug development professionals:
-
For the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors where the 3-position does not require an ethoxy substituent, the Gewald reaction using readily available starting materials is the more economically favorable and industrially scalable approach.
-
If the 3-ethoxy moiety is essential for the target molecule's activity, a thorough process optimization of the Williamson ether synthesis is recommended to maximize yield and ensure safe handling of reagents on a large scale.
-
Process development should also consider the costs associated with waste disposal, particularly for the iodide salts generated in the Williamson ether synthesis.
-
Early-stage cost modeling and process safety assessments are crucial when deciding between these two synthetic strategies for a large-scale campaign.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Sodium Hydride Dispersion in Oil 60% - NaH - Pure - [ CAS : 7646-69-7 ] - 25g - SYNTHETIKA [synthetikaeu.com]
- 10. Sigma Aldrich Sodium Hydride 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 11. Buy Sodium hydride | 7646-69-7 [smolecule.com]
- 12. Sodium hydride price,buy Sodium hydride - chemicalbook [m.chemicalbook.com]
- 13. Ethyl Iodide 98% For Synthesis at 11162.80 INR in Mumbai | A. B. Enterprises [tradeindia.com]
- 14. Ethyl Iodide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 15. nanochemazone.com [nanochemazone.com]
- 16. Ethyl iodide for synthesis (Iodoethane) 100ML - Actylis Lab [actylislab.com]
Head-to-Head Comparison of Catalysts for the Functionalization of Methyl 3-ethoxythiophene-2-carboxylate
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal catalytic system for the derivatization of a key thiophene building block.
The functionalization of substituted thiophenes is a cornerstone in the synthesis of a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. Methyl 3-ethoxythiophene-2-carboxylate, with its electron-rich ethoxy group and versatile carboxylate handle, represents a valuable scaffold for creating diverse molecular architectures. The selective introduction of new functionalities at various positions on the thiophene ring is paramount for tuning the physicochemical and biological properties of the final products. This guide provides a head-to-head comparison of various catalytic systems employed for the functionalization of this important heterocyclic building block, supported by available experimental data and detailed protocols.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Thiophene Functionalization
Palladium-based catalysts are the most extensively studied and widely employed systems for the functionalization of thiophene derivatives.[1][2] Their versatility allows for a range of carbon-carbon and carbon-heteroatom bond formations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between a halogenated or triflated thiophene and an organoboron reagent.[3][4][5] For this compound, this typically involves prior halogenation at the desired position (e.g., C4 or C5) followed by coupling with an aryl or vinyl boronic acid or ester.
Generalized Reaction Scheme:
Figure 1. Generalized Suzuki-Miyaura coupling reaction.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halogenated Thiophene Esters
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 | General Conditions[3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 6 | 90-98 | General Conditions[6] |
| PdCl₂(dppf) | Na₂CO₃ | DME | 85 | 16 | 80-92 | General Conditions[5] |
Note: Data presented are typical for Suzuki-Miyaura reactions of substituted bromothiophenes and may vary for the specific substrate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of the halogenated this compound (1.0 mmol) and the boronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the reaction mixture is heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the coupling of a halide or triflate with an alkene to form a substituted alkene.[7][8][9] This is a valuable method for introducing vinyl groups onto the thiophene ring.
Generalized Reaction Scheme:
Figure 2. Generalized Heck reaction.
Table 2: Comparison of Palladium Catalysts for the Heck Reaction of Halogenated Thiophenes
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 70-85 | General Conditions[10] |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 16 | 75-90 | General Conditions[11] |
| Pd₂(dba)₃ / P(o-tol)₃ | NaOAc | DMA | 120 | 12 | 80-95 | General Conditions[7] |
Note: Data presented are typical for Heck reactions of substituted bromothiophenes and may vary for the specific substrate.
Experimental Protocol: General Procedure for the Heck Reaction
A mixture of the halogenated this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) is heated at 100 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography.[10]
Sonogashira Coupling
Sonogashira coupling is a reliable method for the synthesis of aryl- and vinyl-substituted alkynes from the corresponding halides or triflates.[12][13][14] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Generalized Reaction Scheme:
Figure 3. Generalized Sonogashira coupling reaction.
Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Halogenated Thiophenes
| Pd Catalyst/Ligand | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 85-95 | General Conditions[12] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | CuI | i-Pr₂NH | Dioxane | RT | 4 | 90-98 | [13] |
| Pd(OAc)₂ / SPhos | None | TBAF | THF | 60 | 12 | 80-90 | Copper-free[14] |
Note: Data presented are typical for Sonogashira reactions of substituted bromothiophenes and may vary for the specific substrate.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the halogenated this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (10 mL) are added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and Et₃N (2.0 mmol). The reaction mixture is stirred at room temperature for 6 hours under an argon atmosphere. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the thiophene ring.[15][16][17][18]
Generalized Reaction Scheme:
Figure 4. Generalized Buchwald-Hartwig amination.
Table 4: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Halogenated Thiophenes
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | 24 | 70-90 | [18] |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 12 | 80-95 | General Conditions[16] |
| Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 80 | 8 | 85-98 | For primary amines[17] |
Note: Data presented are typical for Buchwald-Hartwig amination of substituted bromothiophenes and may vary for the specific substrate.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of the halogenated this compound (1.0 mmol), the amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol) in dioxane (5 mL) is heated at 120 °C for 24 hours in a sealed tube under an argon atmosphere. After cooling, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated. The residue is purified by column chromatography.[18]
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions, particularly N-arylation, offer a more economical alternative to palladium-based systems, although they may require higher reaction temperatures and specific ligands.[19][20]
Generalized Reaction Scheme for N-Arylation:
Figure 5. Copper-catalyzed N-arylation.
Table 5: Copper-Catalyzed N-Arylation of Aminothiophenes
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | L-proline | Cs₂CO₃ | Dioxane | 110 | 24 | 60-85 | [19] |
| Cu₂O | DMEDA | K₂CO₃ | Toluene | 110 | 24 | 55-80 | General Conditions |
Note: Data presented is for the N-arylation of methyl 3-amino-1-benzothiophene-2-carboxylate and serves as a close model.
Experimental Protocol: Copper-Catalyzed N-Arylation
A mixture of methyl 3-aminobenzothiophene-2-carboxylate (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and Cs₂CO₃ (2.0 mmol) in dioxane (5 mL) is heated at 110 °C for 24 hours under an argon atmosphere. The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.[19]
Rhodium and Iridium-Catalyzed C-H Functionalization
Rhodium and iridium catalysts are particularly effective for direct C-H functionalization, offering a more atom-economical approach by avoiding the pre-functionalization (e.g., halogenation) of the thiophene ring.[21][22][23][24][25]
Iridium-Catalyzed Borylation
Iridium-catalyzed C-H borylation is a powerful method for the direct introduction of a boronate ester group, which can then be used in subsequent cross-coupling reactions.[26][27][28]
Generalized Reaction Scheme:
Figure 6. Iridium-catalyzed C-H borylation.
Table 6: Iridium-Catalyzed Borylation of Substituted Thiophenes
| Catalyst/Ligand | Boron Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | THF | 80 | 16 | 70-90 | General Conditions |
| [Ir(cod)Cl]₂ / dppe | HBpin | Hexane | 25 | 24 | 65-85 | General Conditions[27] |
Note: Data presented are typical for iridium-catalyzed borylation of substituted thiophenes and regioselectivity will depend on the substrate.
Experimental Protocol: Iridium-Catalyzed C-H Borylation
In a glovebox, a vial is charged with this compound (1.0 mmol), B₂pin₂ (1.5 mmol), [Ir(cod)OMe]₂ (0.015 mmol), and dtbpy (0.03 mmol) in THF (2 mL). The vial is sealed and heated at 80 °C for 16 hours. After cooling, the solvent is removed, and the residue is purified by column chromatography.
Mechanistic Considerations
The functionalization of thiophenes using transition metal catalysts generally proceeds through a series of well-established elementary steps. The specific mechanism can vary depending on the metal, ligands, and reaction type.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 14. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 25. Mechanistic insights into the rhodium-catalyzed aryl C–H carboxylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Iridium-catalyzed meta-selective C–H borylation of phenol derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Methyl 3-ethoxythiophene-2-carboxylate: A Comprehensive Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of Methyl 3-ethoxythiophene-2-carboxylate, a specialized organic compound, is crucial for maintaining laboratory safety, ensuring environmental compliance, and protecting all personnel. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of structurally similar thiophene derivatives and carboxylate esters.[1][2][3] It is imperative to treat this compound as a hazardous substance.
Inferred Hazard Profile and Necessary Precautions
Based on analogous compounds, this compound should be handled with the assumption that it may be flammable, harmful if swallowed or inhaled, and a skin and eye irritant.[3][4][5] All handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
| Hazard Category | Potential Risks | Recommended Precautions |
| Flammability | May be flammable and could form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[2][4] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] | Do not eat, drink, or smoke when using this product. Avoid breathing vapors. Wash hands thoroughly after handling.[6] |
| Skin Irritation | May cause skin irritation upon contact.[4] | Wear protective gloves and clothing. In case of contact, rinse immediately with plenty of water.[7] |
| Eye Irritation | May cause serious eye irritation.[4][5][8] | Wear safety glasses with side shields or goggles. If in eyes, rinse cautiously with water for several minutes.[7] |
| Environmental | Potentially harmful to aquatic life with long-lasting effects. | Do not allow to enter drains or waterways.[4][5] |
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound is through a licensed and approved hazardous waste disposal program.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][10]
Step 1: Waste Segregation and Collection
All waste containing this compound must be collected in a designated hazardous waste container. This includes:
-
Unused or excess chemical.
-
Contaminated materials (e.g., pipette tips, weighing paper, absorbent pads).
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
The waste container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid to prevent leakage or evaporation.[1][2]
Step 2: Labeling of Waste Containers
Proper labeling is a critical step to ensure safe handling and disposal. The waste container must be clearly labeled with:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
The primary hazards associated with the compound (e.g., "Flammable," "Harmful," "Irritant").[1]
-
The date when the first waste was added to the container.
Step 3: Storage of Chemical Waste
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area must be:
-
At or near the point of waste generation.[11]
-
Under the control of the laboratory personnel.
-
Away from heat, sparks, and open flames.[5]
-
Separated from incompatible materials, such as strong oxidizing agents.[2]
Ensure containers are kept closed at all times, except when adding waste.[10][12]
Step 4: Arranging for Waste Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[2][11] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Step 5: Decontamination of Empty Containers
An empty container that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[12]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[12]
-
Deface Label: Completely remove or deface the original chemical label on the container.[12]
-
Dispose of Container: Once clean and defaced, the container can typically be disposed of as regular laboratory glass or plastic waste.
Emergency Procedures: Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Alert: Immediately evacuate the immediate area and alert nearby personnel.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[2][13]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools to avoid ignition.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]
-
Reporting: Report the spill to your EHS department.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. acs.org [acs.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Methyl 3-ethoxythiophene-2-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 3-ethoxythiophene-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. Below is a summary of the required protective gear.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133 standards.[1][2] |
| Face Shield | Recommended when there is a risk of splashing or when handling larger quantities.[3] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or PVC gloves are recommended. It is advisable to double-glove.[3][4] Always inspect gloves for integrity before use and practice proper glove removal technique. |
| Body Protection | Laboratory Coat | A chemical-resistant, long-sleeved lab coat is required.[3][5] |
| Apron | A PVC apron can provide an additional layer of protection.[4] | |
| Respiratory Protection | Fume Hood | All handling of the compound should be conducted in a certified chemical fume hood.[3] |
| Respirator | In case of insufficient ventilation or potential for aerosol generation, use a NIOSH/MSHA approved respirator.[1][6] |
Hazard Identification and First Aid
While a specific Safety Data Sheet (SDS) for this compound is not available, related compounds suggest the following potential hazards and first aid measures.
| Exposure Route | Potential Hazard | First Aid Measures |
| Inhalation | May cause respiratory irritation.[7] | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8] |
| Skin Contact | May cause skin irritation.[8][9] | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5][8] |
| Eye Contact | May cause serious eye irritation.[7][8][9] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][8] |
| Ingestion | Harmful if swallowed.[10] | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][11] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Personal Protective Equipment (PPE) Donning :
-
Put on a lab coat, followed by safety goggles and a face shield if necessary.
-
Don inner and outer pairs of nitrile gloves.
-
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid compound.
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
-
-
Reaction Setup :
-
Post-Procedure :
-
Decontaminate all non-disposable equipment used.
-
Wipe down the work surface in the fume hood.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. The container should be kept closed when not in use. |
| Liquid Waste | Collect in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated Disposables | Items such as gloves, absorbent liners, and pipette tips should be placed in a designated solid hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations.[10][13] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.nl [fishersci.nl]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
- 12. csub.edu [csub.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
